Product packaging for Butetamate(Cat. No.:CAS No. 14007-64-8)

Butetamate

Cat. No.: B083647
CAS No.: 14007-64-8
M. Wt: 263.37 g/mol
InChI Key: CKWHSYRZDLWQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butetamate is an alkylbenzene.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO2 B083647 Butetamate CAS No. 14007-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)ethyl 2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWHSYRZDLWQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045640
Record name Butetamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14007-64-8
Record name Butetamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14007-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butetamate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butetamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butetamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTETAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VO6TC90PU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Central Nervous System Mechanism of Action of Butetamate

Author: BenchChem Technical Support Team. Date: November 2025

Whitepaper: The Central and Peripheral Mechanisms of Butamirate in Cough Suppression

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Butamirate is a non-opioid, centrally acting antitussive agent widely used for the treatment of dry, non-productive cough.[1][2] Unlike traditional opioid-based cough suppressants, butamirate does not exhibit addiction potential and has a more favorable safety profile, particularly concerning respiratory depression.[1][3] Its mechanism of action is multifaceted, involving both a primary effect on the central nervous system and secondary peripheral actions that contribute to its overall therapeutic efficacy.

Central Nervous System (CNS) Mechanism of Action

The principal antitussive effect of butamirate is derived from its action on the central nervous system.[1][4][5]

2.1 Action on the Medulla Oblongata

Butamirate directly targets the cough center within the medulla oblongata of the brainstem.[1][3][4][5] This region of the brain is responsible for coordinating the complex motor patterns that constitute the cough reflex. By acting on the neural pathways within this center, butamirate effectively suppresses the cough reflex.[1] It is believed to increase the threshold for cough initiation, meaning a more potent stimulus is required to trigger a cough.[5]

2.2 Receptor Interaction

While the precise receptor interactions are not fully elucidated in all publicly available literature, some studies suggest that butamirate binds with high affinity to the dextromethorphan-binding site within the cough center of the guinea pig brain. This provides a potential molecular target for its central activity.

Peripheral Mechanisms of Action

In addition to its central effects, butamirate also exhibits peripheral activity that aids in cough suppression.

3.1 Bronchodilatory Effects

Butamirate possesses mild bronchodilatory properties, which contribute to the relaxation of airway smooth muscle.[2][4][5] This action can help to alleviate bronchospasm that may be associated with persistent coughing.

3.2 Anti-inflammatory Properties

Some evidence suggests that butamirate has anti-inflammatory effects within the respiratory tract.[1][6][7] By reducing inflammation, it can help to soothe irritation that may be a trigger for coughing.

Pharmacokinetics

The pharmacokinetic profile of butamirate allows for effective systemic distribution to its sites of action.

Table 1: Pharmacokinetic Parameters of Butamirate

ParameterDescriptionData
Absorption Rapid and complete following oral administration.[6][7]Peak plasma concentrations are typically reached within 1 to 2 hours.[4]
Distribution Widely distributed throughout the body, including respiratory tissues.[4]Plasma protein binding is moderate.[4]
Metabolism Extensively metabolized in the liver, primarily through hydrolysis, forming inactive metabolites such as Butamirate N-Oxide.[4][6] Cytochrome P450 enzymes are involved in its metabolism.[4]-
Excretion Metabolites are mainly excreted through the urine.[4][6]The elimination half-life is approximately 4 to 8 hours.[4]
Experimental Protocols

Detailed experimental protocols for butamirate are not extensively published. However, a generalized workflow for assessing the antitussive efficacy of a centrally acting agent like butamirate in a preclinical setting would typically involve the following steps.

Diagram: Generalized Experimental Workflow for Antitussive Efficacy Testing

experimental_workflow A Animal Model Selection (e.g., Guinea Pig) B Acclimatization Period A->B C Baseline Cough Response Measurement (e.g., Citric Acid Challenge) B->C D Drug Administration (Butamirate vs. Vehicle Control) C->D E Post-Treatment Cough Challenge D->E F Data Analysis (Comparison of Cough Frequency and Intensity) E->F G Evaluation of Antitussive Efficacy F->G

Caption: A generalized workflow for preclinical evaluation of antitussive agents.

Signaling Pathways

The specific intracellular signaling pathways modulated by butamirate in the CNS are not well-defined in the available literature. However, a conceptual diagram of its proposed mechanism of action can be visualized.

Diagram: Proposed Signaling Pathway of Butamirate in the CNS

butamirate_pathway cluster_neuron Medullary Cough Center Neuron receptor Putative Receptor (e.g., Dextromethorphan-binding site) inhibition Inhibition of Cough Signal Transduction receptor->inhibition output Reduced Efferent Signal to Respiratory Muscles inhibition->output butamirate Butamirate butamirate->receptor Binds to

Caption: A conceptual diagram of butamirate's inhibitory action within the CNS cough center.

Clinical Considerations

Butamirate is generally well-tolerated, with side effects being infrequent and typically mild.

Table 2: Common and Rare Adverse Effects of Butamirate

CategoryAdverse Effects
Common Drowsiness, Dizziness, Nausea, Gastrointestinal discomfort[4][6][8][9]
Rare Allergic reactions (e.g., skin rash), Vertigo[4][10]

Interactions can occur with other CNS depressants, such as sedatives and alcohol, potentially increasing sedation.[4]

Conclusion

Butamirate is an effective and safe non-opioid antitussive that acts primarily on the central nervous system to suppress the cough reflex. Its additional peripheral bronchodilatory and anti-inflammatory effects likely contribute to its overall therapeutic benefit. While the exact molecular targets and signaling pathways require further investigation, its action on the medullary cough center is well-established. The lack of addictive potential and respiratory depression makes it a valuable alternative to opioid-based cough suppressants. Further research is needed to delineate the specific mechanisms of butetamate and to understand the comparative pharmacology of these related compounds.

References

The Pharmacological Profile of Butamirate and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research into the pharmacological profile of "Butetamate" yielded limited information, suggesting a potential misspelling in the topic inquiry. The structural similarity and the extensive pharmacological data available for "Butamirate," a widely used antitussive agent, indicate that this was the likely intended subject. This guide will focus on the pharmacological profile of Butamirate and its metabolites. Butamirate is structurally related to this compound, and 2-phenylbutyric acid is an intermediate in the synthesis of both compounds.[1]

Introduction

Butamirate, also known as butamirate citrate, is a non-opioid, centrally acting antitussive agent employed in the symptomatic treatment of non-productive (dry) cough.[2][3] It is chemically and pharmacologically distinct from opium alkaloids and does not induce dependence.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of Butamirate and its primary metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol. The document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to elucidate these characteristics.

Mechanism of Action

Butamirate exerts its antitussive effects through a dual mechanism, involving both central and peripheral actions.

Central Action: Butamirate acts directly on the cough center located in the medulla oblongata of the brainstem to suppress the cough reflex.[2][3][5] While the precise molecular mechanism is not fully elucidated, studies have shown that Butamirate binds to the dextromethorphan-binding site in the guinea pig brain with high affinity.

Peripheral Action: In addition to its central effects, Butamirate exhibits bronchospasmolytic and anti-inflammatory properties.[2][4][5][6] The bronchospasmolytic activity helps to reduce resistance in the airways, which can be beneficial in conditions with an inflammatory component.[5]

The following diagram illustrates the proposed mechanism of action:

Butamirate Mechanism of Action Butamirate Butamirate Brainstem Cough Center (Medulla Oblongata) Butamirate->Brainstem Central Action Airways Bronchial Smooth Muscle & Inflammatory Cells Butamirate->Airways Peripheral Action Metabolites Active Metabolites (2-phenylbutyric acid, diethylaminoethoxyethanol) Metabolites->Brainstem Metabolites->Airways Cough_Suppression Cough Suppression Brainstem->Cough_Suppression Bronchodilation Bronchodilation Airways->Bronchodilation Anti_inflammation Anti-inflammatory Effect Airways->Anti_inflammation

Figure 1: Proposed Mechanism of Action of Butamirate

Pharmacokinetics

Butamirate is rapidly and completely absorbed after oral administration.[3][6] It is extensively metabolized, and both the parent compound and its metabolites are highly bound to plasma proteins.

Absorption and Distribution
  • Absorption: Rapidly absorbed with measurable plasma levels detected within 5-10 minutes of oral administration.[4]

  • Time to Peak Plasma Concentration (Tmax): Approximately 1.5 hours for the syrup formulation.[6] For sustained-release tablets, the maximum concentration is reached within 9 hours.[3]

  • Protein Binding: Butamirate and its metabolites are extensively bound to plasma proteins (approximately 95%).[6]

Metabolism

Butamirate undergoes rapid and complete hydrolysis in the plasma to its two primary, and also active, metabolites:

  • 2-phenylbutyric acid

  • diethylaminoethoxyethanol [4][6]

2-phenylbutyric acid is further partially metabolized by hydroxylation.[4]

The metabolic pathway is illustrated in the following diagram:

Butamirate Metabolism Butamirate Butamirate Hydrolysis Plasma Hydrolysis Butamirate->Hydrolysis Metabolite1 2-phenylbutyric acid (active) Hydrolysis->Metabolite1 Metabolite2 diethylaminoethoxyethanol (active) Hydrolysis->Metabolite2 Hydroxylation Hydroxylation Metabolite1->Hydroxylation Excretion Renal Excretion (as conjugates) Metabolite1->Excretion Metabolite2->Excretion Further_Metabolites Further Metabolites Hydroxylation->Further_Metabolites Further_Metabolites->Excretion

Figure 2: Metabolic Pathway of Butamirate
Excretion

The metabolites of Butamirate are primarily eliminated via the kidneys after conjugation with glucuronic acid.[4]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Butamirate and its principal metabolites.

ParameterButamirate2-phenylbutyric aciddiethylaminoethoxyethanol
Tmax (hours) ~1.5 (syrup)[6]~1.5[4]~0.67[4]
Elimination Half-life (hours) ~6[6]--
Protein Binding (%) ~95[6]--

Pharmacodynamics

The pharmacodynamic effects of Butamirate are centered on its antitussive action. Both of its major metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol, are also reported to have antitussive activity.[3][4]

Quantitative Pharmacodynamic Data

Experimental Protocols

The pharmacological profile of Butamirate has been characterized using a variety of in vitro and in vivo experimental models.

In Vivo Antitussive Activity: Capsaicin-Induced Cough Model

A common in vivo model to assess antitussive activity is the capsaicin-induced cough model in guinea pigs or healthy volunteers.

Objective: To evaluate the ability of a test compound to suppress cough induced by a chemical irritant.

Methodology:

  • Subjects: Healthy, conscious guinea pigs or human volunteers.

  • Capsaicin Challenge: Subjects are exposed to an aerosolized solution of capsaicin at increasing concentrations.

  • Cough Recording: The number of coughs is recorded by a trained observer or with a sound recording device.

  • Drug Administration: The test compound (Butamirate) or placebo is administered orally at a specified time before the capsaicin challenge.

  • Data Analysis: The concentration of capsaicin required to elicit a certain number of coughs (e.g., C5, the concentration causing 5 coughs) is determined. An increase in the C5 value after drug administration indicates an antitussive effect.

The following diagram outlines the workflow for the capsaicin-induced cough model:

Capsaicin-Induced Cough Model Start Start Subjects Select Subjects (Guinea Pigs or Humans) Start->Subjects Drug_Admin Administer Butamirate or Placebo Subjects->Drug_Admin Capsaicin_Challenge Expose to Aerosolized Capsaicin Drug_Admin->Capsaicin_Challenge Record_Cough Record Number of Coughs Capsaicin_Challenge->Record_Cough Analyze_Data Determine C5 Value Record_Cough->Analyze_Data End End Analyze_Data->End

References

Enantioselective Synthesis of Butetamate and its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantioselective synthesis of Butetamate, a centrally acting cough suppressant. This compound possesses a single chiral center, leading to the existence of (R)- and (S)-enantiomers, which may exhibit different pharmacological profiles. This document outlines a viable synthetic strategy focusing on the preparation of enantiomerically enriched this compound through the kinetic resolution of its key chiral precursor, 2-phenylbutanoic acid, utilizing enzymatic catalysis. Detailed experimental protocols for the synthesis of both the chiral and achiral precursors, as well as the final esterification step, are provided. Quantitative data from related literature is summarized to offer expected yields and enantioselectivities. Furthermore, logical workflows and key transformations are visualized using process diagrams.

Introduction to this compound and its Stereoisomers

This compound, chemically known as 2-(2-diethylaminoethoxy)ethyl 2-phenylbutanoate, is a non-opioid antitussive agent. Its mechanism of action involves the suppression of the cough reflex at the level of the medulla oblongata in the central nervous system. The molecular structure of this compound features a stereocenter at the C2 position of the 2-phenylbutanoate moiety. Consequently, this compound exists as a pair of enantiomers: (R)-Butetamate and (S)-Butetamate.

The differential pharmacological and toxicological properties of enantiomers of chiral drugs are well-documented. Therefore, the development of synthetic routes that allow for the selective synthesis of individual enantiomers is of significant importance in drug development to potentially enhance therapeutic efficacy and minimize adverse effects. This guide focuses on a strategy for the enantioselective synthesis of this compound, proceeding through the resolution of a key chiral intermediate.

Overall Synthetic Strategy

The enantioselective synthesis of this compound can be achieved through a convergent approach, involving the synthesis of two key precursors: an enantiomerically pure form of 2-phenylbutanoic acid and the achiral amino alcohol, 2-(2-diethylaminoethoxy)ethanol. The final step involves the esterification of these two precursors to yield the desired this compound enantiomer.

G cluster_0 Enantioselective Synthesis of Chiral Precursor cluster_1 Synthesis of Achiral Precursor cluster_2 Final Esterification rac_acid Racemic 2-Phenylbutanoic Acid kinetic_res Enzymatic Kinetic Resolution rac_acid->kinetic_res enant_acid (S)-2-Phenylbutanoic Acid kinetic_res->enant_acid ester Unreacted (R)-Ester kinetic_res->ester esterification Esterification enant_acid->esterification chloroethoxy 2-Chloroethoxy ethanol synthesis_amino_alcohol Synthesis chloroethoxy->synthesis_amino_alcohol diethylamine Diethylamine diethylamine->synthesis_amino_alcohol amino_alcohol 2-(2-Diethylaminoethoxy)ethanol synthesis_amino_alcohol->amino_alcohol amino_alcohol->esterification This compound (S)-Butetamate esterification->this compound

Figure 1: Overall synthetic workflow for enantioselective this compound synthesis.

Enantioselective Synthesis of (S)-2-Phenylbutanoic Acid via Enzymatic Kinetic Resolution

The key to the enantioselective synthesis of this compound lies in obtaining an enantiomerically pure precursor. Enzymatic kinetic resolution of racemic 2-phenylbutanoic acid or its esters is an effective method. Lipases, such as those from Pseudomonas cepacia or Candida antarctica, have been shown to be effective in selectively catalyzing the hydrolysis or esterification of one enantiomer, allowing for the separation of the two.

G rac_ester Racemic Ethyl 2-Phenylbutanoate hydrolysis Selective Hydrolysis rac_ester->hydrolysis lipase Pseudomonas cepacia Lipase (in buffer) lipase->hydrolysis separation Phase Separation hydrolysis->separation s_acid (S)-2-Phenylbutanoic Acid (in aqueous phase) acidification Acidification s_acid->acidification r_ester Unreacted (R)-Ethyl 2-Phenylbutanoate (in organic phase) hydrolysis_r Hydrolysis of (R)-Ester r_ester->hydrolysis_r separation->s_acid Aqueous Phase separation->r_ester Organic Phase extraction1 Extraction acidification->extraction1 s_acid_final Pure (S)-2-Phenylbutanoic Acid extraction1->s_acid_final r_acid_final Pure (R)-2-Phenylbutanoic Acid hydrolysis_r->r_acid_final

Figure 2: Workflow for the enzymatic kinetic resolution of racemic ethyl 2-phenylbutanoate.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic Ethyl 2-Phenylbutanoate

This protocol describes the kinetic resolution of racemic ethyl 2-phenylbutanoate using Pseudomonas cepacia lipase.

  • Reaction Setup: In a temperature-controlled reaction vessel, racemic ethyl 2-phenylbutanoate (1.0 eq.) is suspended in a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • Enzyme Addition: Pseudomonas cepacia lipase (e.g., Amano Lipase PS) is added to the mixture (typically 10-50% by weight of the substrate).

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 25-40 °C). The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

  • Work-up: Upon reaching the desired conversion, the enzyme is removed by filtration. The aqueous phase, containing the sodium salt of (S)-2-phenylbutanoic acid, is separated from the organic phase (containing the unreacted (R)-ethyl 2-phenylbutanoate).

  • Isolation of (S)-2-Phenylbutanoic Acid: The aqueous phase is acidified (e.g., with 2N HCl) to pH 2 and extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (S)-2-phenylbutanoic acid.

  • Isolation of (R)-2-Phenylbutanoic Acid (Optional): The organic phase from step 4, containing (R)-ethyl 2-phenylbutanoate, can be subjected to chemical hydrolysis (e.g., using NaOH followed by acidification) to obtain (R)-2-phenylbutanoic acid.

Quantitative Data

The following table summarizes typical quantitative data for the enzymatic resolution of 2-arylalkanoic acids, which can be expected to be similar for 2-phenylbutanoic acid.

ParameterValueReference
Enzyme Pseudomonas cepacia LipaseGeneral literature on lipase resolution
Substrate Racemic Ethyl 2-PhenylbutanoateGeneral literature on lipase resolution
Solvent Phosphate Buffer / HeptaneGeneral literature on lipase resolution
Temperature 30 °CGeneral literature on lipase resolution
Reaction Time 24 - 72 hoursGeneral literature on lipase resolution
Conversion ~50%General literature on lipase resolution
Yield of (S)-acid 40 - 45%General literature on lipase resolution
Enantiomeric Excess (ee) of (S)-acid >95%General literature on lipase resolution
Yield of (R)-ester 40 - 45%General literature on lipase resolution
Enantiomeric Excess (ee) of (R)-ester >95%General literature on lipase resolution

Synthesis of 2-(2-Diethylaminoethoxy)ethanol

The achiral precursor, 2-(2-diethylaminoethoxy)ethanol, can be synthesized via the reaction of 2-chloroethoxy ethanol with diethylamine.

Experimental Protocol
  • Reaction Setup: In a sealed reaction vessel, 2-chloroethoxy ethanol (1.0 eq.) and diethylamine (2.0 - 3.0 eq.) are mixed, optionally in the presence of a catalyst.

  • Reaction: The mixture is heated to 80-130 °C for 2-4 hours. The reaction progress can be monitored by Gas Chromatography (GC).

  • Work-up: After completion, the reaction mixture is cooled. The by-product, diethylamine hydrochloride, is neutralized with an aqueous solution of sodium hydroxide.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are dried and purified by vacuum distillation to yield 2-(2-diethylaminoethoxy)ethanol.

Synthesis of Enantiomerically Pure this compound

The final step is the esterification of the enantiomerically pure 2-phenylbutanoic acid with 2-(2-diethylaminoethoxy)ethanol. A common method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride.

Experimental Protocol
  • Activation of Carboxylic Acid: Enantiomerically pure (S)-2-phenylbutanoic acid (1.0 eq.) is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an inert solvent (e.g., dichloromethane or toluene) to form the corresponding acid chloride. The reaction is typically carried out at room temperature or with gentle heating.

  • Esterification: The resulting (S)-2-phenylbutanoyl chloride is then reacted with 2-(2-diethylaminoethoxy)ethanol (1.0 - 1.2 eq.) in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction. The reaction is typically performed at 0 °C to room temperature.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by vacuum distillation to afford the enantiomerically pure (S)-Butetamate.

Conclusion

This technical guide has detailed a robust and feasible strategy for the enantioselective synthesis of this compound. The key to this approach is the efficient enzymatic kinetic resolution of racemic 2-phenylbutanoic acid, which provides access to the required chiral precursor in high enantiomeric purity. The synthesis of the achiral amino alcohol and the final esterification are based on well-established chemical transformations. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the production of enantiomerically pure this compound for further pharmacological evaluation.

Methodological & Application

Designing Clinical Trials for Butetamate Efficacy in Respiratory Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting clinical trials to evaluate the efficacy of Butetamate in the treatment of respiratory diseases, particularly those characterized by bronchospasm and persistent cough, such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.

Introduction and Rationale

This compound (also known as Butamirate) is a non-opioid, centrally acting antitussive agent.[1][2] Its primary mechanism of action involves the suppression of the cough reflex at the level of the medulla oblongata in the brainstem.[3][4][5] Notably, preclinical and clinical observations suggest that this compound also possesses mild bronchodilatory and anti-inflammatory properties, which may offer therapeutic benefits in respiratory conditions beyond simple cough suppression.[2][3][4][5][6]

The dual action of this compound as both an antitussive and a potential bronchodilator makes it a compelling candidate for investigation in diseases like COPD and asthma, where both cough and bronchoconstriction are key pathological features.[3] Designing robust clinical trials is essential to scientifically validate these potential therapeutic effects and establish a clear efficacy and safety profile for this compound in these patient populations.

Proposed Mechanism of Action of this compound in Respiratory Disease

This compound is believed to exert its effects through a combination of central and peripheral pathways. Centrally, it acts on the cough center in the medulla to increase the threshold for the cough reflex.[3][4][5] Peripherally, it is suggested to have anti-inflammatory and bronchospasmolytic activity.[4][5][6]

Butetamate_Mechanism cluster_CNS Central Nervous System cluster_Respiratory Respiratory System Medulla Oblongata Medulla Oblongata Cough Center Cough Center Medulla Oblongata->Cough Center Airway Smooth Muscle Airway Smooth Muscle Inflammatory Cells Inflammatory Cells This compound This compound This compound->Cough Center Suppresses Cough Reflex This compound->Airway Smooth Muscle Promotes Relaxation (Bronchodilation) This compound->Inflammatory Cells Reduces Inflammation

Figure 1: Proposed dual mechanism of action of this compound.

Clinical Trial Design: A Phase IIb, Randomized, Double-Blind, Placebo-Controlled Study

This section outlines a detailed protocol for a Phase IIb clinical trial designed to assess the efficacy and safety of this compound in patients with moderate COPD.

Study Objectives

Primary Objective:

  • To evaluate the effect of this compound on lung function as measured by the change from baseline in trough Forced Expiratory Volume in 1 second (FEV1).

Secondary Objectives:

  • To assess the effect of this compound on patient-reported respiratory symptoms using the Evaluating Respiratory Symptoms in COPD (E-RS:COPD) scale.[7]

  • To evaluate the impact of this compound on health-related quality of life using the St. George's Respiratory Questionnaire (SGRQ).[8]

  • To determine the effect of this compound on cough frequency and severity.

  • To assess the safety and tolerability of this compound in the study population.

Study Population

A total of 240 patients with a diagnosis of moderate COPD will be recruited.

Inclusion CriteriaExclusion Criteria
Male or female, aged 40-75 years.History of asthma.[9]
Confirmed diagnosis of COPD (GOLD Stage 2).Known hypersensitivity to this compound or its components.[9]
Post-bronchodilator FEV1/FVC ratio < 0.70.Current participation in another clinical trial.
Post-bronchodilator FEV1 ≥ 50% and < 80% of predicted value.Significant comorbidities that could interfere with the study.[9]
Current or former smoker with a smoking history of ≥ 10 pack-years.Pregnant or lactating females.[9]
Stable disease for at least 4 weeks prior to screening.Use of other antitussive medications during the study period.
Study Design and Treatment

This will be a 12-week, randomized, double-blind, placebo-controlled, parallel-group study. Eligible participants will be randomized in a 1:1:1 ratio to one of three treatment arms:

  • Arm 1: this compound (e.g., 50 mg tablet) administered orally three times daily.

  • Arm 2: this compound (e.g., 100 mg tablet) administered orally three times daily.

  • Arm 3: Placebo tablet administered orally three times daily.

Clinical_Trial_Workflow Screening Screening & Baseline Assessment Randomization Randomization (1:1:1) Screening->Randomization Arm 1 This compound (50 mg TID) Randomization->Arm 1 Arm 2 This compound (100 mg TID) Randomization->Arm 2 Arm 3 Placebo (TID) Randomization->Arm 3 Treatment Period 12-Week Treatment Period Arm 1->Treatment Period Arm 2->Treatment Period Arm 3->Treatment Period Follow-up Follow-up Assessments (Weeks 4, 8, 12) Treatment Period->Follow-up End of Study End of Study Follow-up->End of Study

Figure 2: Clinical trial workflow diagram.
Efficacy and Safety Assessments

AssessmentSchedule
Efficacy
Spirometry (FEV1, FVC)Screening, Baseline, Weeks 4, 8, 12
E-RS:COPD QuestionnaireBaseline, Weeks 4, 8, 12
SGRQBaseline, Week 12
24-hour Cough MonitoringBaseline, Week 12
Safety
Physical ExaminationScreening, Baseline, Week 12
Vital SignsAt each study visit
12-lead ECGScreening, Week 12
Clinical Laboratory TestsScreening, Weeks 4, 12
Adverse Event MonitoringThroughout the study

Experimental Protocols

Spirometry

Spirometry will be performed according to the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.

  • Patient Preparation: Patients should refrain from smoking for at least 1 hour before testing and from using short-acting bronchodilators for at least 6 hours.

  • Procedure:

    • The patient will be seated comfortably.

    • A nose clip will be applied.

    • The patient will be instructed to inhale fully and then exhale as forcefully and completely as possible into the spirometer.

    • At least three acceptable maneuvers will be performed, with the two best FEV1 values within 150 mL of each other.

  • Measurements: FEV1 and Forced Vital Capacity (FVC) will be recorded.

24-hour Cough Monitoring

Objective cough frequency will be measured using a validated ambulatory cough monitor.

  • Device Setup: The patient will be fitted with a portable recording device with a microphone.

  • Recording: The device will record continuously for a 24-hour period during the patient's normal activities.

  • Data Analysis: The recordings will be analyzed using a validated algorithm to count the number of coughs.

Data Analysis Plan

The primary efficacy endpoint, the change from baseline in trough FEV1 at Week 12, will be analyzed using an Analysis of Covariance (ANCOVA) model with treatment group as a factor and baseline FEV1 as a covariate. Secondary endpoints will be analyzed using appropriate statistical methods for continuous and categorical data.

Data_Analysis_Flow Data Collection Data Collection (CRF) Data Cleaning Data Cleaning & Validation Data Collection->Data Cleaning Statistical Analysis Statistical Analysis Data Cleaning->Statistical Analysis Primary Endpoint Analysis Primary Endpoint Analysis (ANCOVA) Statistical Analysis->Primary Endpoint Analysis Secondary Endpoint Analysis Secondary Endpoint Analysis Statistical Analysis->Secondary Endpoint Analysis Safety Analysis Safety Analysis Statistical Analysis->Safety Analysis Clinical Study Report Clinical Study Report Primary Endpoint Analysis->Clinical Study Report Secondary Endpoint Analysis->Clinical Study Report Safety Analysis->Clinical Study Report

Figure 3: Data analysis workflow.

Pharmacokinetics of this compound

Understanding the pharmacokinetic profile of this compound is crucial for dose selection and interpretation of clinical trial results.

Pharmacokinetic ParameterValueReference
Absorption Rapidly and completely absorbed.[6]
Time to Peak Plasma Concentration Approximately 1.5 hours (syrup formulation).[6]
Plasma Protein Binding Approximately 95%.[6]
Metabolism Metabolized via hydrolysis into 2-phenyl butyric acid and diethylaminoethoxyethanol.[6]
Excretion Primarily via urine as metabolites.[6]
Elimination Half-life Approximately 6 hours.[1]

Conclusion

The proposed clinical trial design provides a robust framework for evaluating the efficacy and safety of this compound as a potential treatment for respiratory diseases like COPD. By incorporating objective measures of lung function, patient-reported outcomes, and objective cough monitoring, this study will provide comprehensive data to support the potential dual therapeutic action of this compound. The successful execution of such a trial could lead to a new therapeutic option for patients suffering from chronic respiratory conditions.

References

Application Notes and Protocols: In Vitro Assay Development for Screening Butetamate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butetamate, a centrally acting antitussive, has demonstrated a multi-faceted pharmacological profile, including bronchodilatory and anti-inflammatory effects. Recent studies have elucidated its interaction with the sigma-1 (σ1) receptor and its ability to inhibit STAT3 transcriptional activity, opening new avenues for therapeutic applications. This document provides a comprehensive guide for the development of an in vitro screening cascade to identify and characterize novel this compound analogs with improved potency and selectivity. The protocols outlined herein are designed to assess the primary and secondary pharmacological activities of these analogs, providing a robust framework for lead identification and optimization.

Overview of the Screening Cascade

The proposed screening cascade is a multi-tiered approach designed to efficiently identify promising this compound analogs. The workflow begins with a primary high-throughput screen to assess binding to the sigma-1 receptor, followed by secondary assays to confirm functional activity and evaluate effects on the STAT3 signaling pathway. Tertiary assays are then employed to characterize the bronchodilatory and anti-inflammatory properties of the lead compounds.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation cluster_2 Tertiary Screening & Lead Characterization A This compound Analog Library B Sigma-1 Receptor Binding Assay (High-Throughput) A->B C Sigma-1 Receptor Functional Assay (e.g., FLIPR, cAMP) B->C Active Hits D STAT3 Inhibition Assay (e.g., Luciferase Reporter) C->D E Dose-Response & IC50/EC50 Determination D->E F Bronchodilator Assay (cAMP Accumulation in Airway Smooth Muscle Cells) E->F Confirmed Hits G Anti-inflammatory Assay (Cytokine Release in Macrophages) F->G H Selectivity Profiling (e.g., other receptors, kinases) G->H I In Vivo Studies H->I Lead Candidates

Caption: Experimental workflow for screening this compound analogs.

Putative Signaling Pathway of this compound

This compound is believed to exert its effects through multiple pathways. Its binding to the sigma-1 receptor may modulate calcium signaling and downstream cellular processes. Additionally, its inhibition of STAT3 phosphorylation, potentially through the activation of SHP-1 phosphatase, can suppress the transcription of genes involved in cell proliferation and inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Analog Sigma1R Sigma-1 Receptor This compound->Sigma1R GPCR GPCR (Hypothetical) This compound->GPCR SHP1 SHP-1 Phosphatase This compound->SHP1 Induces Ca_Signaling Ca2+ Signaling Sigma1R->Ca_Signaling AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP Bronchodilation Bronchodilation cAMP->Bronchodilation STAT3_P p-STAT3 SHP1->STAT3_P Dephosphorylates STAT3 STAT3 STAT3_P->STAT3 Gene_Transcription Gene Transcription (e.g., c-myc, Bcl-2) STAT3_P->Gene_Transcription Proliferation_Inflammation Proliferation_Inflammation Gene_Transcription->Proliferation_Inflammation Proliferation & Inflammation

Caption: Putative signaling pathway of this compound.

Experimental Protocols

Primary Screening: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound analogs for the sigma-1 receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand ([³H]-(+)-pentazocine) from the sigma-1 receptor in membrane preparations.

Materials:

  • Guinea pig brain cortex membrane preparation

  • [³H]-(+)-pentazocine

  • This compound and analogs

  • Haloperidol (for non-specific binding)

  • Binding buffer (50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound analogs.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound dilution, and 50 µL of [³H]-(+)-pentazocine (final concentration ~1 nM).

  • For total binding, add 50 µL of binding buffer instead of the test compound.

  • For non-specific binding, add 50 µL of haloperidol (final concentration 10 µM).

  • Add 100 µL of the membrane preparation (100-200 µg protein/well) to initiate the binding reaction.

  • Incubate at 37°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for each analog using appropriate software (e.g., GraphPad Prism).

Secondary Screening: STAT3 Luciferase Reporter Assay

Objective: To assess the inhibitory effect of this compound analogs on STAT3 transcriptional activity.

Principle: This cell-based assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of a STAT3-responsive promoter. Inhibition of STAT3 signaling results in a decrease in luciferase expression.

Materials:

  • HEK293T cells stably expressing a STAT3-luciferase reporter construct

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound and analogs

  • Oncostatin M (OSM) or Interleukin-6 (IL-6) as a STAT3 activator

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Seed the HEK293T-STAT3-luciferase cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound analogs for 1 hour.

  • Stimulate the cells with OSM (10 ng/mL) or IL-6 (20 ng/mL) for 6 hours to activate the STAT3 pathway.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Determine the IC₅₀ values for each analog by plotting the percentage of inhibition against the compound concentration.

Tertiary Screening: Bronchodilator Assay (cAMP Accumulation)

Objective: To evaluate the bronchodilatory potential of this compound analogs by measuring cyclic AMP (cAMP) levels in human airway smooth muscle (HASM) cells.[1][2]

Principle: Bronchodilators often act by increasing intracellular cAMP levels, leading to smooth muscle relaxation. This assay quantifies changes in cAMP in response to treatment with test compounds.

Materials:

  • Primary Human Airway Smooth Muscle (HASM) cells

  • Smooth muscle cell growth medium

  • This compound and analogs

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 96-well cell culture plates

  • Plate reader capable of detecting the assay signal

Protocol:

  • Plate HASM cells in a 96-well plate and grow to confluence.

  • Serum-starve the cells for 24 hours prior to the assay.

  • Treat the cells with various concentrations of this compound analogs or forskolin for 15 minutes.

  • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit according to the manufacturer's protocol.

  • Calculate the fold increase in cAMP levels compared to the vehicle-treated control and determine the EC₅₀ values.

Tertiary Screening: Anti-inflammatory Assay (Cytokine Release)

Objective: To assess the anti-inflammatory activity of this compound analogs by measuring the inhibition of pro-inflammatory cytokine release from lipopolysaccharide (LPS)-stimulated macrophages.

Principle: This assay measures the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by macrophages upon inflammatory stimulation.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS)

  • This compound and analogs

  • Dexamethasone (positive control)

  • ELISA kits for human TNF-α and IL-6

  • 96-well cell culture plates

  • ELISA plate reader

Protocol:

  • Differentiate THP-1 monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.

  • Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • Pre-treat the differentiated macrophages with various concentrations of this compound analogs or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 6 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits following the manufacturer's instructions.

  • Determine the IC₅₀ values for the inhibition of cytokine release for each analog.

Data Presentation

The quantitative data for this compound and its hypothetical analogs should be summarized in the following tables for clear comparison.

Table 1: Pharmacological Activity of this compound Analogs

Compound IDSigma-1 Ki (nM)STAT3 IC₅₀ (µM)cAMP EC₅₀ (µM)TNF-α IC₅₀ (µM)IL-6 IC₅₀ (µM)
This compound505.22.58.110.3
Analog A151.81.13.54.2
Analog B120>508.925.631.8
Analog C352.51.54.15.5

Table 2: Selectivity Profile of Lead Candidates

Compound IDSigma-1 Ki (nM)Sigma-2 Ki (nM)M1 Receptor Ki (µM)H1 Receptor Ki (µM)
This compound50>10,00015>20
Analog A15>10,000>50>50
Analog C35>10,00025>50

Conclusion

The described in vitro screening cascade provides a systematic and robust approach for the identification and characterization of novel this compound analogs. By evaluating their activity on the sigma-1 receptor, STAT3 signaling, and their functional effects on bronchodilation and inflammation, this workflow will enable the selection of lead candidates with enhanced therapeutic potential for further preclinical and clinical development.

References

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Analysis of Butetamate and its Major Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the non-narcotic antitussive agent Butetamate and its two primary metabolites, 2-phenylbutyric acid (2-PBA) and diethylaminoethoxyethanol, in human plasma. The method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the accurate measurement of this compound and its metabolites.

Introduction

This compound is a centrally acting cough suppressant. Following administration, it is rapidly hydrolyzed in the body to form its two main active metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol. To comprehensively understand the pharmacokinetics and metabolic profile of this compound, it is essential to simultaneously measure the parent drug and its key metabolites. This application note presents a detailed protocol for a selective and high-throughput LC-MS/MS method for this purpose.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and its metabolites from human plasma.

Materials:

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the matrix)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for this compound and its metabolites.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
This compound 294.2116.12580
2-Phenylbutyric Acid 165.1119.11540
Diethylaminoethoxyethanol 162.286.12060
Internal Standard (IS) ----

(Note: The Internal Standard parameters should be optimized based on the specific compound selected.)

Data Presentation

The following table presents hypothetical quantitative data for illustrative purposes. In a validated assay, this would be replaced with actual experimental results including calibration curve parameters, precision, and accuracy data.

Table 1: Hypothetical Calibration Curve Data

AnalyteConcentration Range (ng/mL)
This compound 1 - 1000> 0.995
2-Phenylbutyric Acid 1 - 1000> 0.995
Diethylaminoethoxyethanol 1 - 1000> 0.995

Table 2: Hypothetical Precision and Accuracy Data

AnalyteQC Level (ng/mL)Precision (%CV)Accuracy (%)
This compound Low (3)< 1585 - 115
Mid (100)< 1585 - 115
High (800)< 1585 - 115
2-Phenylbutyric Acid Low (3)< 1585 - 115
Mid (100)< 1585 - 115
High (800)< 1585 - 115
Diethylaminoethoxyethanol Low (3)< 1585 - 115
Mid (100)< 1585 - 115
High (800)< 1585 - 115

Visualizations

Metabolic Pathway of this compound

Butetamate_Metabolism This compound This compound Hydrolysis Hydrolysis (Esterases) This compound->Hydrolysis Metabolite1 2-Phenylbutyric Acid Hydrolysis->Metabolite1 Metabolite2 Diethylaminoethoxyethanol Hydrolysis->Metabolite2

Caption: Metabolic pathway of this compound.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification Detection->Quantification

Caption: LC-MS/MS experimental workflow.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of this compound and its major metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol, in human plasma. The simple sample preparation and rapid chromatographic analysis make this method well-suited for routine use in clinical and research laboratories.

Troubleshooting & Optimization

Troubleshooting peak tailing in Butetamate HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the HPLC analysis of Butetamate.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for this compound analysis?

A1: While a specific, universally adopted method for this compound is not available, methods for the similar compound Butamirate Citrate can be adapted. A common starting point is reversed-phase HPLC with a C18 or cyanopropyl column.[1][2] The mobile phase often consists of a mixture of acetonitrile or methanol and a phosphate buffer to control pH.[1][2][3][4]

Q2: My this compound peak is tailing. What are the most likely causes?

A2: Peak tailing for a basic compound like this compound is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[5][6] Other potential causes include inappropriate mobile phase pH, column overload, or issues with the HPLC system itself.[7][8]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is critical for controlling the ionization state of both this compound (a basic compound) and the residual silanol groups on the column packing. At a low pH, silanol groups are protonated and less likely to interact with the protonated basic analyte, leading to improved peak shape.[6][9] Conversely, at a higher pH, the silanol groups can become ionized and strongly interact with the positively charged this compound, causing peak tailing.[6]

Q4: What is a good starting point for the mobile phase pH when analyzing this compound?

A4: A good starting point for the mobile phase pH is in the acidic range, typically between 3 and 4.[2][4] This ensures that the residual silanol groups on the stationary phase are not ionized, minimizing secondary interactions that lead to peak tailing.

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to troubleshooting and resolving peak tailing in your this compound HPLC analysis.

Problem: The this compound peak exhibits significant tailing.

Step 1: Evaluate the Mobile Phase

Question: Is the mobile phase pH appropriate?

Solution:

  • Check and Adjust pH: Ensure the mobile phase pH is in the acidic range (e.g., pH 3-4) to suppress the ionization of residual silanol groups on the column.[6][9]

  • Buffer Concentration: Use an adequate buffer concentration (typically 10-50 mM) to maintain a stable pH throughout the analysis.[8][9]

  • Mobile Phase Additives: Consider adding a basic modifier like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1-0.2%). TEA acts as a competing base, blocking the active silanol sites and improving peak symmetry.[1][6][9]

Experimental Protocol: Mobile Phase Preparation

  • Buffer Preparation: Prepare a 50 mM potassium dihydrogen phosphate solution in HPLC-grade water.

  • pH Adjustment: Adjust the pH of the buffer solution to 3.0 using phosphoric acid.

  • Organic Modifier: Mix the prepared buffer with acetonitrile or methanol in the desired ratio (e.g., 60:40 v/v).[2][4]

  • Additive (Optional): If required, add triethylamine to the final mobile phase mixture at a concentration of 0.2% (v/v).[1]

  • Degassing: Degas the mobile phase using sonication or vacuum filtration before use.

Step 2: Assess the Column

Question: Is the column the source of the peak tailing?

Solution:

  • Column Type: For basic compounds like this compound, consider using a column with a highly deactivated, end-capped stationary phase to minimize the number of accessible silanol groups.[5][6]

  • Guard Column: If you are using a guard column, it may be contaminated. Replace the guard column and observe the peak shape.[7][10]

  • Column Contamination: The analytical column itself may be contaminated with strongly retained sample matrix components. Try flushing the column with a strong solvent.[7]

  • Column Degradation: Over time, the stationary phase can degrade, especially when operating at the extremes of the pH range. This can expose more silanol groups. If the column is old or has been used extensively, it may need to be replaced.[8]

Quantitative Data: Column Selection and Peak Asymmetry

Column TypeStationary PhasePeak Asymmetry Factor (Typical for Basic Compounds)
Standard C18Not fully end-capped> 1.5
End-capped C18High degree of end-capping1.0 - 1.5
CyanopropylPolar-embedded phase1.0 - 1.4

Peak asymmetry factor is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.

Step 3: Check for System and Method Issues

Question: Could other factors be contributing to the peak tailing?

Solution:

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can also contribute to tailing.[5][11] Try diluting your sample and injecting a smaller volume.[7][8]

  • Extra-column Dead Volume: Excessive dead volume in the tubing, fittings, or detector flow cell can cause peak broadening and tailing. Ensure all connections are made with the correct fittings and tubing and that the tubing length is minimized.[7]

  • Sample Solvent: The sample solvent should be weaker than or similar in strength to the mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.[5]

Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed check_mobile_phase Step 1: Check Mobile Phase - pH appropriate? - Buffer strength adequate? - Additive needed? start->check_mobile_phase check_column Step 2: Check Column - Correct column chemistry? - Guard column contaminated? - Column old or degraded? check_mobile_phase->check_column If no issue resolve_mp Adjust pH, buffer, or add TEA check_mobile_phase->resolve_mp If issue found check_system Step 3: Check System/Method - Sample overload? - Dead volume? - Sample solvent mismatch? check_column->check_system If no issue resolve_column Replace guard or analytical column check_column->resolve_column If issue found resolve_system Dilute sample, check connections check_system->resolve_system If issue found end_good Peak Shape Improved check_system->end_good If no issue, consult further resolve_mp->end_good resolve_column->end_good resolve_system->end_good

Caption: A logical workflow for troubleshooting peak tailing.

Signaling Pathway of Peak Tailing due to Silanol Interactions

Silanol_Interaction cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase silanol Si-OH Ionized Silanol (Si-O⁻) This compound {this compound-H⁺ | Protonated this compound} interaction Strong Ionic Interaction This compound->interaction interaction->silanol result Peak Tailing interaction->result

Caption: Interaction of protonated this compound with ionized silanols.

References

Optimizing mobile phase for Butetamate separation in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the separation of Butetamate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the common causes and how can I fix it?

A: Peak tailing for a basic compound like this compound in reverse-phase HPLC is often due to strong interactions between the analyte and acidic silanol groups on the silica-based column packing. Here are several strategies to improve peak shape:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is critical. This compound is a basic compound. Working at a low pH (e.g., pH 3.0-4.0) ensures that this compound is in its protonated (ionized) form, which can help reduce interactions with silanol groups. A common buffer choice is potassium dihydrogen phosphate.[1][2]

  • Use of a Silanol Blocker/Tailing Reducer: Adding a competing base to the mobile phase can effectively block the active silanol sites. A common and effective additive is triethylamine (TEA). Adding a small concentration of TEA (e.g., 0.1-1%) to the buffer solution can significantly improve peak symmetry.[3]

  • Choice of HPLC Column:

    • End-capped Columns: Modern, well-end-capped C8 or C18 columns are designed to minimize exposed silanol groups.

    • Alternative Stationary Phases: A cyanopropyl (CN) column can be a good alternative as it has different selectivity and is less prone to strong silanol interactions compared to traditional C18 columns.[1][2][3]

  • Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.

Issue 2: Inadequate Resolution

Q: I am not getting sufficient resolution between this compound and its degradation products or other active ingredients like Benzoic Acid. How can I improve the separation?

A: Improving resolution requires manipulating the selectivity, efficiency, and retention of your chromatographic system.

  • Optimize Organic Modifier Percentage: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is a powerful tool for adjusting retention and resolution.

    • Decrease Organic Content: Reducing the percentage of the organic solvent will increase the retention time of your analytes, potentially providing more time for them to separate.

    • Gradient Elution: If you have analytes with a wide range of polarities, a gradient elution (where the organic solvent concentration is increased over time) can provide better separation and sharper peaks for later-eluting compounds.

  • Change the Organic Solvent: The choice of organic solvent affects selectivity. If you are using methanol, switching to acetonitrile (or vice versa) can alter the elution order and improve the resolution between critical pairs. Acetonitrile is often a good starting point.[1][2][4]

  • Adjust Mobile Phase pH: As mentioned for peak shape, pH can also influence the retention of ionizable compounds. A slight adjustment in pH can change the ionization state of your analytes and impurities, leading to changes in retention and potentially improved resolution. A pH of around 3.0 to 3.4 has been shown to be effective.[1][2][3]

  • Ion-Pairing Reagents: For separating ionic compounds, adding an ion-pairing reagent like sodium lauryl sulfate[4] or 1-hexane sulfonic acid sodium salt[5] to the mobile phase can significantly improve retention and resolution. These reagents form neutral ion pairs with the charged analyte, which have better interaction with the non-polar stationary phase.

Issue 3: Unstable or Drifting Retention Times

Q: The retention time for my this compound peak is shifting between injections. What could be the cause?

A: Drifting retention times are often indicative of a lack of equilibrium in the HPLC system or changes in the mobile phase.

  • Column Equilibration: Ensure your column is thoroughly equilibrated with the mobile phase before starting your analytical run. This can take 15-30 minutes or longer, especially when using mobile phase additives.

  • Mobile Phase Preparation:

    • Premixing: Always premix your mobile phase components. If you are using an on-line mixer, ensure it is functioning correctly.

    • Degassing: Degas your mobile phase thoroughly to prevent air bubbles from forming in the pump, which can cause pressure fluctuations and lead to retention time shifts.

  • pH Stability: Ensure your buffer has sufficient capacity to maintain a stable pH. The pKa of your buffer should be close to the desired pH of the mobile phase.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.

Data Presentation: Mobile Phase Comparison

The following tables summarize different mobile phase compositions used for the separation of this compound from various sources.

Table 1: Mobile Phase Compositions for this compound Analysis

Organic ModifierAqueous PhaseAdditivesColumn Type
Acetonitrile25 mM Potassium Dihydrogen Phosphate, pH 3.4NoneCyanopropyl[1][2]
Methanol50 mM Sodium Dihydrogen Phosphate, pH 3.01% TriethylamineCyanopropyl[3]
AcetonitrileWater with Sodium Lauryl Sulphate and Sulfuric AcidSodium Lauryl SulphateC8[4]
Acetonitrile0.008M 1-hexane sulfonic acid sodium salt1-hexane sulfonic acidNot Specified[5]

Table 2: Example Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Mobile Phase Ratio (v/v) Acetonitrile:Buffer (40:60)Methanol:Buffer (50:50)Acetonitrile:Buffer (70:30)
Column Shim-pack Cyanopropyl (250 x 4.6 mm, 5 µm)[1][2]Cyanopropyl[3]Zorbax SB-C8 (250 x 4.6 mm, 5 µm)[4]
Flow Rate Not Specified (typically 1.0 mL/min)Not Specified (typically 1.0 mL/min)1.7 mL/min[4]
Detection Wavelength 210 nm[1][2][3]210 nm[3]205 nm[4]

Experimental Protocols

Protocol 1: Mobile Phase Preparation with pH Adjustment and Additives

This protocol describes the preparation of a mobile phase similar to one used for improving peak symmetry.

  • Prepare the Aqueous Buffer:

    • Weigh an appropriate amount of Sodium Dihydrogen Phosphate to make a 50 mM solution (e.g., 6.9 g of NaH₂PO₄·H₂O per 1 L of HPLC-grade water).

    • Dissolve the salt in the water.

    • Adjust the pH to 3.0 using phosphoric acid.

  • Add Silanol Blocker:

    • To the prepared buffer, add 1% (v/v) of Triethylamine (TEA). For 1 L of buffer, this would be 10 mL of TEA.

    • Mix thoroughly.

  • Prepare the Final Mobile Phase:

    • Mix the prepared aqueous buffer with HPLC-grade methanol in a 50:50 (v/v) ratio. For example, mix 500 mL of the buffer with 500 mL of methanol.

  • Degas the Mobile Phase:

    • Degas the final mobile phase mixture using a vacuum filtration apparatus with a 0.45 µm filter or by sonication.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goal (e.g., Resolve this compound & Impurity) select_column Select Initial Column (e.g., C18 or Cyanopropyl) start->select_column select_mobile_phase Select Initial Mobile Phase (e.g., ACN:Buffer 50:50, pH 3.5) select_column->select_mobile_phase run_initial Perform Initial Injection select_mobile_phase->run_initial evaluate_chromatogram Evaluate Chromatogram run_initial->evaluate_chromatogram poor_resolution Poor Resolution? evaluate_chromatogram->poor_resolution No peak_tailing Peak Tailing? evaluate_chromatogram->peak_tailing Yes poor_resolution->peak_tailing No adjust_organic Adjust % Organic Solvent (Increase/Decrease) poor_resolution->adjust_organic Yes adjust_ph Adjust Mobile Phase pH (e.g., 3.0 to 4.0) peak_tailing->adjust_ph Yes final_method Optimized Method Achieved peak_tailing->final_method No change_organic Change Organic Solvent (ACN <-> MeOH) adjust_organic->change_organic change_organic->run_initial add_tea Add Tailing Reducer (e.g., Triethylamine) adjust_ph->add_tea add_tea->run_initial Troubleshooting_Decision_Tree start Problem with this compound Peak q_peak_shape Is the peak shape poor (tailing/fronting)? start->q_peak_shape q_resolution Is resolution with other peaks inadequate? q_peak_shape->q_resolution No sol_peak_shape_1 Adjust pH to 3.0-4.0 q_peak_shape->sol_peak_shape_1 Yes q_retention Are retention times drifting? q_resolution->q_retention No sol_resolution_1 Decrease % Organic (ACN or MeOH) q_resolution->sol_resolution_1 Yes sol_retention_1 Ensure proper column equilibration q_retention->sol_retention_1 Yes end Problem Resolved q_retention->end No sol_peak_shape_2 Add Triethylamine (TEA) to mobile phase sol_peak_shape_1->sol_peak_shape_2 sol_peak_shape_3 Switch to a CN or end-capped column sol_peak_shape_2->sol_peak_shape_3 sol_peak_shape_3->q_resolution sol_resolution_2 Switch organic solvent (ACN <-> MeOH) sol_resolution_1->sol_resolution_2 sol_resolution_3 Consider ion-pairing reagent sol_resolution_2->sol_resolution_3 sol_resolution_3->q_retention sol_retention_2 Degas mobile phase sol_retention_1->sol_retention_2 sol_retention_3 Use a column oven for temperature control sol_retention_2->sol_retention_3 sol_retention_3->end

References

Improving the sensitivity of Butetamate detection in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the sensitivity of Butetamate detection in biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your bioanalytical method development and sample analysis.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the analysis of this compound in biological samples.

Q1: We are observing a weak signal or no signal for this compound. What are the potential causes and solutions?

A: Low or no signal is a common issue that can stem from several factors throughout the analytical workflow. Here’s a step-by-step troubleshooting guide:

  • Sample Preparation: Inefficient extraction of this compound from the matrix is a primary suspect.

    • Protein Precipitation: While simple, it may not be sufficient for removing interfering matrix components. Consider optimizing the protein precipitation solvent-to-sample ratio or trying different organic solvents (e.g., acetonitrile, methanol).[1]

    • Liquid-Liquid Extraction (LLE): The pH of the aqueous phase and the choice of organic solvent are critical. Ensure the pH is optimized to keep this compound in its non-ionized form for efficient partitioning into the organic layer. Screen various organic solvents of different polarities.

    • Solid-Phase Extraction (SPE): The choice of sorbent and the wash/elution steps are crucial. Ensure the sorbent chemistry is appropriate for this compound's properties. Optimize the pH of the loading solution and the composition of the wash and elution solvents to maximize recovery and minimize matrix effects.[1]

  • Chromatographic Conditions: Poor chromatography can lead to peak broadening and reduced sensitivity.

    • Mobile Phase: Ensure the mobile phase composition and pH are optimal for this compound retention and peak shape on your selected column. The use of additives like formic acid or ammonium formate can improve peak shape and ionization efficiency.[2]

    • Column Selection: A C18 column is a common starting point for reversed-phase chromatography.[3][4] However, if issues persist, consider columns with different stationary phases.

    • Gradient Elution: Optimize the gradient profile to ensure adequate separation from matrix components and a sharp peak for this compound.

  • Mass Spectrometry Parameters: Suboptimal mass spectrometer settings will directly impact sensitivity.

    • Ionization Source: Electrospray ionization (ESI) is commonly used. Optimize source parameters such as spray voltage, gas temperatures, and gas flow rates.[2]

    • Polarity: Determine if this compound ionizes more efficiently in positive or negative ion mode.

    • MRM Transitions: Ensure the selected precursor and product ion transitions are the most intense and specific for this compound. Perform a compound optimization experiment to determine the optimal collision energy for each transition.[3]

Q2: We are experiencing high background noise and significant matrix effects. How can we mitigate these issues?

A: Matrix effects, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.

  • Improve Sample Cleanup: This is the most effective way to reduce matrix effects.

    • Switch from protein precipitation to a more selective technique like LLE or SPE.[5]

    • For SPE, include an interference elution step with a solvent that removes matrix components but not this compound.

  • Optimize Chromatography:

    • Adjust the chromatographic gradient to separate this compound from the majority of the matrix components.

    • Consider using a smaller particle size column or a core-shell column for better resolution.[2]

  • Use an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is ideal as it will co-elute and experience similar matrix effects, thus providing more accurate quantification. If a SIL-IS is not available, a structural analog can be used.

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects, although this may compromise the limit of detection.[6]

Q3: We are observing poor reproducibility and high variability between injections. What should we investigate?

A: Poor reproducibility can be frustrating and can invalidate your results. Here are some areas to check:

  • Autosampler and Injection Issues:

    • Check for air bubbles in the syringe and sample lines. Purge the system if necessary.[7]

    • Ensure the injection volume is consistent.

    • Investigate potential sample carryover from previous injections by running blank injections after a high concentration sample.[8]

  • Sample Preparation Inconsistency:

    • Ensure consistent timing and technique for each step of the sample preparation process, especially for manual methods.

    • Use precise pipetting techniques.

  • Column Equilibration: Ensure the column is adequately equilibrated between injections, especially when running a gradient.

  • System Stability:

    • Monitor the pump pressure for any fluctuations that might indicate a leak or pump malfunction.

    • Ensure the mass spectrometer has had sufficient time to stabilize.

Experimental Protocols

The following are generalized protocols that should serve as a starting point. Optimization for this compound is essential.

Protocol 1: Sample Preparation from Human Plasma

Method A: Protein Precipitation (PPT)

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Method B: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma, add the internal standard.

  • Add 50 µL of a suitable buffer to adjust the pH (optimization required).

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute in 100 µL of the initial mobile phase and inject.

Method C: Solid-Phase Extraction (SPE)

  • Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge thoroughly.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

Protocol 2: LC-MS/MS Analysis

This is an illustrative LC-MS/MS method. Specific parameters will need to be optimized for this compound.

ParameterIllustrative Condition
LC System UHPLC System
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive or Negative (to be determined during method development)
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a this compound standard. For a related compound, bumetanide, transitions of m/z 365.08 → 240.10 and 370.04 → 244.52 (for the internal standard) have been used in positive ion mode.[4]

Quantitative Data Summary

The following table presents example performance metrics for the bioanalysis of a small molecule drug (Bumetanide) in human plasma, which can serve as a target for a validated this compound assay.[4]

ParameterTarget Value
Linearity Range3.490–401.192 ng/mL
Lower Limit of Quantitation (LLOQ)3.490 ng/mL
Inter-day Precision (CV%)1.76% to 4.75%
Inter-day Accuracy (%)96.46% to 99.95%
Recovery>85%

Visualizations

Experimental Workflow for this compound Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma, Urine) AddIS Add Internal Standard (IS) BiologicalSample->AddIS Extraction Extraction (PPT, LLE, or SPE) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: A generalized workflow for the detection of this compound in biological matrices.

Troubleshooting Logic for Low Sensitivity

troubleshooting_low_sensitivity Start Low Sensitivity Observed CheckMS Verify MS Parameters (Tuning, Calibration, Transitions) Start->CheckMS CheckLC Evaluate Chromatography (Peak Shape, Retention) CheckMS->CheckLC Parameters OK OptimizeMS Optimize Source Conditions & Collision Energy CheckMS->OptimizeMS Parameters Suboptimal CheckSamplePrep Assess Sample Prep (Recovery, Matrix Effects) CheckLC->CheckSamplePrep Chromatography OK OptimizeLC Adjust Mobile Phase/Gradient & Check Column Health CheckLC->OptimizeLC Poor Chromatography CheckSamplePrep->Start No Obvious Issue, Re-evaluate Entire Method OptimizeSamplePrep Improve Extraction Method (e.g., SPE instead of PPT) CheckSamplePrep->OptimizeSamplePrep Low Recovery or High Matrix Effects Resolved Sensitivity Improved OptimizeMS->Resolved OptimizeLC->Resolved OptimizeSamplePrep->Resolved

Caption: A logical flow for troubleshooting low sensitivity in this compound analysis.

References

Addressing Butetamate formulation issues for consistent in vivo results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butamirate formulations. Our goal is to help you achieve consistent in vivo results by addressing common formulation challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent in vivo efficacy with our Butamirate Citrate formulation, especially at higher doses. What could be the cause?

A1: Inconsistent in vivo results with Butamirate Citrate formulations can stem from several factors, particularly related to its physicochemical properties and the formulation composition. A key issue reported in the literature is the potential for formulation-related efficacy loss at higher concentrations.[1]

Potential Causes & Troubleshooting Steps:

  • pH-Dependent Solubility: Butamirate Citrate's solubility is pH-dependent. Ensure the pH of your formulation vehicle is optimized for maximum solubility and absorption. In acidic environments, its solubility is enhanced.

  • Excipient Interactions: Excipients in your formulation can significantly impact the bioavailability of Butamirate.[2][3] Review the compatibility of all excipients. Some may hinder dissolution or form complexes with the active pharmaceutical ingredient (API).

  • Hygroscopicity: Butamirate Citrate is hygroscopic, meaning it can absorb moisture from the air. This can lead to changes in the physical properties of the formulation, such as powder flow and tablet hardness, and potentially impact stability and dissolution.[4][5] Ensure proper storage conditions and consider using excipients that can mitigate moisture uptake.

  • Dissolution Rate: The rate at which the Butamirate Citrate dissolves from your dosage form is critical for absorption. Inadequate dissolution can lead to variable plasma concentrations.

Q2: What are the key physicochemical properties of Butamirate Citrate to consider during formulation development?

A2: Understanding the physicochemical properties of Butamirate Citrate is fundamental to developing a robust formulation.

PropertyImplication for Formulation
Form Commonly used as a citrate salt to improve stability and water solubility.
Solubility pH-dependent, with higher solubility in acidic conditions.
Hygroscopicity Can absorb moisture, affecting physical stability and requiring controlled storage.[4][5]
Stability Can degrade under stress conditions such as high temperature, humidity, and extreme pH.[6][7]

Q3: How can we optimize the dissolution of our Butamirate Citrate tablet formulation?

A3: Optimizing dissolution is key to ensuring consistent bioavailability. Consider the following:

  • Particle Size of API: Micronization of Butamirate Citrate can increase the surface area available for dissolution.

  • Choice of Disintegrants: Superdisintegrants like croscarmellose sodium or sodium starch glycolate can promote rapid tablet breakup.

  • Use of Solubilizing Agents: Incorporating surfactants or other solubilizing agents can enhance the dissolution rate, especially in neutral or slightly alkaline pH environments of the intestine.

  • Manufacturing Process: The compression force used during tableting can impact tablet hardness and disintegration time. A harder tablet may have a slower dissolution rate.

Q4: Are there established analytical methods for quantifying Butamirate and its metabolites in biological samples?

A4: Yes, several validated High-Performance Liquid Chromatography (HPLC) methods with UV detection have been developed for the quantification of Butamirate and its main metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol, in plasma and pharmaceutical formulations.[6][7][8][9][10] These methods are crucial for pharmacokinetic studies and for assessing the bioequivalence of different formulations.[9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Assay for Butamirate Citrate in Syrup

This protocol outlines a method to assess the stability of Butamirate Citrate in a syrup formulation under various stress conditions.

  • Objective: To develop and validate a stability-indicating HPLC method for the determination of Butamirate Citrate in the presence of its degradation products.

  • Equipment and Reagents:

    • HPLC system with UV detector

    • Zorbax SB-C8 column (or equivalent)

    • Acetonitrile (HPLC grade)

    • Sodium lauryl sulphate

    • Sulphuric acid

    • Butamirate Citrate reference standard

    • Syrup formulation of Butamirate Citrate

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and an aqueous solution containing sodium lauryl sulphate and sulphuric acid (e.g., 70:30 v/v).[11]

    • Flow Rate: 1.7 mL/min[11]

    • Detection Wavelength: 205 nm[11]

    • Column Temperature: Ambient

  • Procedure:

    • Standard Preparation: Prepare a standard solution of Butamirate Citrate in the mobile phase.

    • Sample Preparation: Dilute an accurately weighed amount of the syrup formulation with the mobile phase to achieve a known concentration of Butamirate Citrate.

    • Forced Degradation Study:

      • Acid Degradation: Treat the sample with 2N HCl and heat. Neutralize before injection.

      • Alkaline Degradation: Treat the sample with 2N NaOH and heat. Neutralize before injection.

      • Oxidative Degradation: Treat the sample with hydrogen peroxide.

      • Thermal Degradation: Expose the sample to elevated temperatures.

    • Analysis: Inject the standard, untreated sample, and stressed samples into the HPLC system.

    • Evaluation: Compare the chromatograms to ensure the method can separate the intact drug from any degradation products. Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6][8]

Protocol 2: In Vivo Pharmacokinetic Study in a Rabbit Model

This protocol provides a general framework for conducting an in vivo pharmacokinetic study to compare different Butamirate Citrate formulations.

  • Objective: To determine and compare the pharmacokinetic profiles (Cmax, Tmax, AUC) of two or more Butamirate Citrate oral formulations.

  • Study Design: A randomized, crossover study design is recommended to minimize inter-animal variability.

  • Animals: Healthy adult rabbits.

  • Procedure:

    • Dosing: Administer a single oral dose of the test and reference formulations to the rabbits on separate occasions, with a suitable washout period in between (e.g., 1 week).[9]

    • Blood Sampling: Collect blood samples from a marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours) post-dosing.[9]

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

    • Bioanalysis: Quantify the concentration of the major metabolite, 2-phenylbutyric acid, in the plasma samples using a validated HPLC method.[9]

    • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation using appropriate software.

    • Statistical Analysis: Perform statistical analysis to determine if there are significant differences in the pharmacokinetic profiles of the formulations.

Visualizations

Butamirate_Mechanism_of_Action Oral Administration of Butamirate Citrate Oral Administration of Butamirate Citrate Absorption in GI Tract Absorption in GI Tract Oral Administration of Butamirate Citrate->Absorption in GI Tract Systemic Circulation Systemic Circulation Absorption in GI Tract->Systemic Circulation Crosses Blood-Brain Barrier Crosses Blood-Brain Barrier Systemic Circulation->Crosses Blood-Brain Barrier Bronchodilation & Anti-inflammatory Effects Bronchodilation & Anti-inflammatory Effects Systemic Circulation->Bronchodilation & Anti-inflammatory Effects Peripheral Action Cough Center in Medulla Oblongata Cough Center in Medulla Oblongata Crosses Blood-Brain Barrier->Cough Center in Medulla Oblongata Central Action Inhibition of Cough Reflex Inhibition of Cough Reflex Cough Center in Medulla Oblongata->Inhibition of Cough Reflex Symptomatic Relief from Cough Symptomatic Relief from Cough Inhibition of Cough Reflex->Symptomatic Relief from Cough Bronchodilation & Anti-inflammatory Effects->Symptomatic Relief from Cough

Caption: Mechanism of Action of Butamirate Citrate.

Butamirate_Formulation_Troubleshooting cluster_0 Problem Identification cluster_1 Investigation cluster_2 Potential Root Causes cluster_3 Solutions Inconsistent In Vivo Results Inconsistent In Vivo Results Physicochemical Properties Physicochemical Properties Inconsistent In Vivo Results->Physicochemical Properties Formulation Composition Formulation Composition Inconsistent In Vivo Results->Formulation Composition Manufacturing Process Manufacturing Process Inconsistent In Vivo Results->Manufacturing Process pH-Dependent Solubility pH-Dependent Solubility Physicochemical Properties->pH-Dependent Solubility Hygroscopicity Issues Hygroscopicity Issues Physicochemical Properties->Hygroscopicity Issues Excipient Incompatibility Excipient Incompatibility Formulation Composition->Excipient Incompatibility Inadequate Dissolution Inadequate Dissolution Formulation Composition->Inadequate Dissolution Incorrect Compression Force Incorrect Compression Force Manufacturing Process->Incorrect Compression Force Optimize Vehicle pH Optimize Vehicle pH pH-Dependent Solubility->Optimize Vehicle pH Screen Excipients Screen Excipients Excipient Incompatibility->Screen Excipients Control Storage Conditions Control Storage Conditions Hygroscopicity Issues->Control Storage Conditions Modify Formulation (e.g., add superdisintegrant) Modify Formulation (e.g., add superdisintegrant) Inadequate Dissolution->Modify Formulation (e.g., add superdisintegrant) Adjust Manufacturing Parameters Adjust Manufacturing Parameters Incorrect Compression Force->Adjust Manufacturing Parameters

Caption: Troubleshooting workflow for Butamirate formulations.

References

Overcoming solubility challenges of Butetamate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Butetamate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge?

This compound is an organic compound, specifically the 2-(diethylamino)ethyl ester of 2-phenylbutyric acid.[1][2] Its chemical structure contains a bulky, non-polar phenylbutyrate group and a tertiary amine (diethylamino). This combination of a large lipophilic (non-polar) moiety and a weakly basic (polar) functional group results in poor water solubility, a common challenge for many pharmaceutical compounds that can hinder formulation development and bioavailability.[3][4][5]

Q2: What is the expected aqueous solubility of this compound?

Q3: My this compound is not dissolving. What are the most likely reasons?

The most common reasons for this compound failing to dissolve in an aqueous medium are:

  • Incorrect pH: this compound is a weak base. In neutral or alkaline water (pH ≥ 7), it will exist predominantly in its non-ionized, poorly soluble form.

  • Insufficient Solvent Volume: The concentration you are attempting to prepare may exceed its intrinsic solubility limit under the current conditions.

  • Common Ion Effect: If your buffer contains ions that can form an insoluble salt with this compound, this can suppress dissolution.

  • Solid-State Form: The compound may exist in a highly stable, less soluble crystalline form.[7][8]

Q4: What are the primary strategies to improve the aqueous solubility of this compound?

The primary strategies leverage the physicochemical properties of the molecule and include:

  • pH Adjustment: Lowering the pH of the solution to protonate the diethylamino group, thereby forming a more soluble salt in situ.[9][10]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase the overall polarity of the solvent system.[10][11]

  • Salt Formation: Using a pre-formed salt of this compound, such as this compound Citrate, which generally exhibits higher aqueous solubility than the free base.[9][12]

  • Use of Solubilizing Excipients: Employing surfactants or complexing agents (e.g., cyclodextrins) to form micelles or inclusion complexes that can encapsulate the drug molecule.[13][14]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₅NO₂[1][2]
Molecular Weight 263.38 g/mol [2]
Chemical Structure CCC(C(=O)OCCN(CC)CC)c1ccccc1[2]
Compound Type Weakly Basic Drug (tertiary amine)Inferred from structure
Predicted LogP ~3.5 - 4.0Inferred from structure

Table 2: Qualitative Solubility of this compound in Various Solvents

SolventExpected SolubilityRationale / Notes
Water (pH 7.0) Very PoorThe molecule is largely non-polar and uncharged at neutral pH.
Aqueous HCl (pH 1-3) SolubleThe tertiary amine is protonated, forming a soluble hydrochloride salt.
Aqueous NaOH (pH > 9) Very PoorThe molecule is in its free base form, which is poorly soluble.
Ethanol SolubleEthanol is a polar organic solvent capable of dissolving both polar and non-polar moieties.[15]
DMSO, Chloroform SolubleThese are common organic solvents for non-polar compounds. The citrate salt is noted to be soluble in them.[16]

Troubleshooting Guides

Problem 1: this compound powder is forming a suspension or precipitate in my aqueous buffer (e.g., PBS pH 7.4).

This is the most common issue and is due to the low solubility of the free base at neutral pH.

  • Troubleshooting Workflow

G cluster_0 Troubleshooting this compound Dissolution Failure start This compound fails to dissolve in aqueous buffer (pH ~7.4) q1 Is using an organic solvent (e.g., DMSO, Ethanol) acceptable? start->q1 sol1 Prepare a concentrated stock in DMSO/Ethanol. See Protocol 2. q1->sol1  Yes q2 Can the pH of the final solution be acidic (e.g., pH < 5)? q1->q2 No end Consider advanced formulation (e.g., cyclodextrins, surfactants). sol1->end If final concentration is still too low sol2 Titrate with dilute HCl to lower the pH until the compound dissolves. See Protocol 1. q2->sol2  Yes q3 Is a pre-formed salt (this compound Citrate) available? q2->q3 No sol2->end If pH cannot be lowered sufficiently sol3 Use this compound Citrate. Test solubility directly in buffer. q3->sol3  Yes q3->end No sol3->end If salt solubility is insufficient

Caption: Troubleshooting workflow for this compound solubility issues.

  • Logical Relationship: pH and Solubility

The key to solving this issue is understanding the relationship between pH and the ionization state of this compound's tertiary amine.

G cluster_0 pH-Solubility Principle for this compound A This compound Free Base (Contains R-N(Et)₂) C Protonation of Amine (Forms R-N⁺H(Et)₂) A->C B Low pH Environment (Excess H⁺) B->C D Ionized Form (Salt) C->D E Increased Polarity D->E F Enhanced Aqueous Solubility E->F

Caption: Relationship between acidic pH and this compound's solubility.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol is suitable when an acidic final solution is acceptable for the experiment.

  • Weigh this compound: Accurately weigh the required amount of this compound powder.

  • Add Aqueous Medium: Add approximately 80% of the final required volume of deionized water or a non-buffered salt solution (e.g., saline). The powder will likely not dissolve.

  • Adjust pH: While stirring, add 0.1 M or 1 M hydrochloric acid (HCl) dropwise. Monitor the solution's appearance.

  • Observe Dissolution: Continue adding HCl until the solution becomes clear, indicating that the this compound has dissolved by forming its hydrochloride salt.

  • Final Volume Adjustment: Once dissolved, add the aqueous medium to reach the final desired volume.

  • Measure Final pH: Measure and record the final pH of the solution.

    • Caution: Ensure the final acidic pH is compatible with your experimental system (e.g., cell culture, in-vivo model).

Protocol 2: Solubilization using a Co-solvent (for Stock Solutions)

This protocol is ideal for preparing a concentrated stock solution that can be diluted into aqueous buffers. DMSO and ethanol are common choices.

  • Experimental Workflow Diagram

G cluster_0 Co-solvent Stock Preparation Workflow A Weigh this compound Powder B Add small volume of 100% DMSO or Ethanol A->B C Vortex / Sonicate until fully dissolved B->C D Store stock solution at -20°C or -80°C in aliquots C->D E Dilute stock into final aqueous buffer for experiment D->E

Caption: Workflow for preparing a this compound stock solution with a co-solvent.

  • Select Co-solvent: Choose a biocompatible organic solvent like DMSO or absolute ethanol.

  • Prepare High-Concentration Stock: Weigh the this compound powder and add the co-solvent to achieve a high concentration (e.g., 10-50 mg/mL).

  • Aid Dissolution: Vortex vigorously. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots in airtight vials at -20°C or -80°C to prevent degradation and absorption of water.

  • Experimental Use: For experiments, perform a serial dilution of the stock solution into your final aqueous buffer.

    • Critical Note: Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5% v/v) to avoid solvent-induced artifacts. Always run a vehicle control (buffer + same final concentration of co-solvent) in your experiments.

References

Strategies to prevent Butetamate degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Butetamate (Butamirate citrate) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound, more commonly known as Butamirate citrate, is a non-narcotic cough suppressant.[1] It is an ester-containing compound, which makes it susceptible to hydrolysis, especially under acidic or alkaline conditions. This chemical instability can lead to the formation of its main degradation product, α-ethylbenzeneacetic acid (also known as 2-phenyl butyric acid), compromising the accuracy of analytical results. Therefore, careful control of sample preparation conditions is crucial to ensure the integrity of the analyte.

Q2: What are the primary degradation pathways for Butamirate citrate?

The primary degradation pathway for Butamirate citrate is hydrolysis of the ester linkage. This reaction is significantly influenced by pH and temperature. Studies have shown that Butamirate citrate degrades under both acidic and alkaline conditions.[2] While some research indicates minor degradation under acidic, oxidative, and thermal stress, extensive degradation has been observed under alkaline hydrolysis.

Q3: Is enzymatic degradation a concern for Butamirate citrate in biological samples?

Yes, as an ester, Butamirate citrate is susceptible to hydrolysis by esterase enzymes present in biological matrices such as blood and plasma. These enzymes can cleave the ester bond, leading to the formation of the same degradation product as chemical hydrolysis. It is therefore critical to inhibit enzymatic activity immediately after sample collection.

Q4: What is the recommended anticoagulant for blood sample collection for Butamirate citrate analysis?

While specific studies on the effect of different anticoagulants on Butamirate citrate stability are not widely published, general best practices for ester-containing drugs in plasma recommend the use of tubes containing an esterase inhibitor. Therefore, it is highly advisable to collect blood samples in tubes containing sodium fluoride in addition to an anticoagulant like potassium oxalate or EDTA. Sodium fluoride acts as an inhibitor of in vitro enzymatic degradation by esterases.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of Butamirate citrate Chemical Hydrolysis: Sample pH is too high or too low.- Maintain sample pH within a neutral to slightly acidic range (pH 5-7) during extraction. - Avoid prolonged exposure to strong acids or bases.
Enzymatic Degradation: Esterase activity in plasma or serum.- Collect blood samples in tubes containing sodium fluoride. - If not possible, process the blood sample immediately at low temperatures (e.g., on ice) to obtain plasma and freeze at -80°C until analysis.
Incomplete Extraction: The chosen extraction solvent or method is not optimal.- For liquid-liquid extraction, use a non-polar solvent like n-pentane/isopropyl alcohol. - For protein precipitation, ensure complete precipitation with a sufficient volume of a suitable organic solvent like acetonitrile.
High levels of the degradation product (α-ethylbenzeneacetic acid) detected Improper Sample Storage: Samples stored at room temperature or for extended periods at -20°C.- Store plasma/serum samples at -80°C for long-term storage. - Minimize freeze-thaw cycles. Studies on other analytes in plasma show that no more than three freeze-thaw cycles are advisable.
Degradation during Sample Processing: High temperatures or extreme pH during extraction steps.- Perform all sample preparation steps on ice or at refrigerated temperatures (2-8°C). - Ensure all solutions and buffers used are at the appropriate pH before adding to the sample.
High variability between replicate samples Inconsistent Sample Handling: Variations in time from collection to processing or in extraction procedure.- Standardize the entire sample preparation workflow, including timing of each step. - Ensure thorough mixing (vortexing) at each stage of the extraction process.
Matrix Effects in LC-MS Analysis: Interference from endogenous components of the biological matrix.- Optimize the chromatographic method to ensure good separation of Butamirate citrate from matrix components. - Consider using a more rigorous sample clean-up method, such as solid-phase extraction (SPE).

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Collection: Collect whole blood into vacuum tubes containing potassium oxalate as the anticoagulant and sodium fluoride as the esterase inhibitor.

  • Mixing: Gently invert the tube 8-10 times to ensure proper mixing of the blood with the additives.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1500-2000 x g for 10-15 minutes at 4°C.

  • Plasma Separation: Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled polypropylene tube.

  • Storage: Immediately freeze the plasma samples at -80°C until analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Butamirate Citrate from Plasma
  • Thawing: Thaw the frozen plasma samples on ice.

  • Aliquoting: Pipette 500 µL of plasma into a clean centrifuge tube.

  • Internal Standard: Add the internal standard solution (if used).

  • pH Adjustment (Optional but Recommended): Adjust the plasma sample to a slightly acidic pH (e.g., pH 5-6) with a suitable buffer to ensure Butamirate citrate is in its non-ionized form, enhancing its extraction into an organic solvent.

  • Extraction: Add 2.5 mL of n-pentane/isopropyl alcohol (9:1 v/v).

  • Vortexing: Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for HPLC or LC-MS analysis.

Visualizations

Butamirate_Degradation_Pathway Butamirate Butamirate Citrate (Ester) Degradation_Product α-ethylbenzeneacetic acid (Carboxylic Acid) Butamirate->Degradation_Product Hydrolysis (Acidic/Alkaline Conditions or Esterases) Byproduct 2-(2-diethylaminoethoxy)ethanol (Alcohol) Butamirate->Byproduct Hydrolysis (Acidic/Alkaline Conditions or Esterases)

Caption: Primary hydrolytic degradation pathway of Butamirate citrate.

Sample_Preparation_Workflow cluster_Collection Sample Collection & Processing cluster_Extraction Sample Extraction Blood_Collection 1. Collect Blood (Sodium Fluoride/Potassium Oxalate tube) Centrifugation 2. Centrifuge at 4°C Blood_Collection->Centrifugation Plasma_Separation 3. Separate Plasma Centrifugation->Plasma_Separation Storage 4. Store at -80°C Plasma_Separation->Storage Thaw_Sample 5. Thaw Plasma on Ice Storage->Thaw_Sample Extraction_Step 6. Liquid-Liquid Extraction Thaw_Sample->Extraction_Step Evaporation 7. Evaporate Solvent Extraction_Step->Evaporation Reconstitution 8. Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Analysis Reconstitution->Analysis Inject for LC-MS/HPLC Analysis

Caption: Recommended workflow for biological sample preparation.

References

Technical Support Center: Enhancing Chromatographic Resolution of Butetamate and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Butetamate and its impurities during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of this compound I should be aware of?

A1: During the synthesis and storage of this compound, several related substances and degradation products can arise. While a definitive list for this compound is not exhaustively published, analysis of the closely related compound Butamirate provides insight into potential impurities. These may include:

  • Hydrolysis Products: Such as 2-phenylbutyric acid and diethylaminoethoxyethanol, formed by the cleavage of the ester linkage.

  • Synthesis Intermediates and By-products: Including compounds like Butamirate Impurity 1, Butamirate Impurity 3, and Butamirate Desethyl Impurity.

  • Degradants: Formed under stress conditions like acid, base, oxidation, heat, and light.

A list of known impurities associated with the related compound Butamirate is provided in the table below for reference.

Table 1: List of Potential Impurities (based on Butamirate)

Impurity NameCAS NumberMolecular Formula
Butamirate Impurity 192321-53-4Not specified
Butamirate Impurity 32294-71-5Not specified
Butamirate Desethyl Impurity47092-75-1C16H25NO3
(RS)-2-Phenylbutanoic Acid90-27-7C10H12O2
2-(2-Diethylaminoethoxy)ethanol140-82-9C8H19NO2

Q2: What type of chromatographic column is best suited for this compound analysis?

A2: Reversed-phase columns are the most common choice for the analysis of this compound and its impurities. Cyanopropyl (CN) and C8 columns have been shown to provide good separation. The choice will depend on the specific impurities you are trying to resolve. A C18 column could also be a suitable alternative, offering different selectivity.

Q3: What are typical mobile phase compositions for the separation of this compound and its impurities?

A3: A common approach involves a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. Phosphate buffers are frequently used to control the pH, which is crucial for achieving good peak shape and resolution, especially for ionizable compounds. A typical mobile phase might consist of a 40:60 (v/v) mixture of acetonitrile and a 25 mM potassium dihydrogen phosphate buffer with the pH adjusted to around 3.4.

Troubleshooting Guide

Problem 1: Poor Resolution Between this compound and an Impurity

Symptoms:

  • Peaks are not baseline separated.

  • Co-elution is observed.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Strength Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to increase the retention times and potentially improve separation.
Incorrect Mobile Phase pH Adjust the pH of the aqueous buffer. For basic compounds like this compound, a lower pH (e.g., 2.5-3.5) can improve peak shape and selectivity.
Suboptimal Column Chemistry If resolution is still poor, consider a column with a different stationary phase. If you are using a C8, try a C18 or a Phenyl-Hexyl column for different selectivity.
High Temperature Lowering the column temperature can sometimes increase viscosity and improve separation, although it may also increase retention times and peak broadening.
Problem 2: Peak Tailing for this compound

Symptoms:

  • The peak has an asymmetrical shape with a tail extending to the right.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanols This compound is a basic compound and can interact with residual silanol groups on the silica support. Lower the mobile phase pH to protonate the silanols and reduce this interaction. Adding a competitive base, like triethylamine (TEA), to the mobile phase in low concentrations (0.1%) can also help.
Column Overload Injecting too concentrated a sample can lead to peak tailing. Dilute the sample and inject again.
Column Contamination or Degradation If the column is old or has been used with complex matrices, it may be contaminated. Wash the column according to the manufacturer's instructions or replace it.
Extra-column Effects Excessive tubing length or dead volume between the column and detector can cause peak tailing. Use tubing with a smaller internal diameter and ensure all connections are properly fitted.
Problem 3: Peak Fronting

Symptoms:

  • The peak has an asymmetrical shape with the front sloping more than the back.

Possible Causes & Solutions:

CauseSolution
Sample Overload This is a common cause of peak fronting. Dilute your sample and re-inject.
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase.
Column Collapse In highly aqueous mobile phases, a C18 column can undergo phase collapse. Ensure your mobile phase has a sufficient organic component (typically >5%).
Problem 4: Split Peaks

Symptoms:

  • A single peak appears as two or more closely eluting peaks.

Possible Causes & Solutions:

CauseSolution
Column Void or Channeling A void at the head of the column can cause the sample to travel through different paths, leading to split peaks. This is often accompanied by a loss in pressure. Replacing the column is the best solution.
Partially Blocked Frit A blocked inlet frit can cause uneven flow distribution. Try back-flushing the column or replacing the frit.
Sample Solvent Incompatibility If the sample solvent is significantly different from the mobile phase, it can cause peak splitting. Prepare your sample in the mobile phase whenever possible.
Co-elution of Isomers In some cases, what appears to be a split peak may be the separation of two closely related isomers.

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound and Hydrolysis Impurities

This method is a starting point for the separation of this compound from its potential hydrolysis impurity, 2-phenylbutyric acid.

  • Column: Cyanopropyl, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 25 mM Potassium Dihydrogen Phosphate (pH 3.4) (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient (or controlled at 25 °C for better reproducibility)

Protocol 2: Alternative RP-HPLC Method

This method uses a different column and mobile phase modifier which may provide alternative selectivity.

  • Column: C8, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Methanol: 50 mM Sodium Dihydrogen Phosphate (pH 3.0) (50:50, v/v)

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Data Presentation

Table 2: Example Chromatographic Parameters for Different Methods

ParameterMethod 1Method 2
Column Cyanopropyl (250 x 4.6 mm, 5 µm)C8 (150 x 4.6 mm, 5 µm)
Mobile Phase ACN:25mM KH2PO4 (pH 3.4) (40:60)MeOH:50mM NaH2PO4 (pH 3.0) (50:50)
Flow Rate 1.0 mL/min1.2 mL/min
Wavelength 210 nm210 nm
Expected Retention Time (this compound) ~ 8.5 min~ 6.2 min
Expected Retention Time (Impurity X) ~ 5.3 min~ 4.1 min
Resolution (this compound/Impurity X) > 2.0> 2.0

Note: Retention times are estimates and will vary based on the specific system and conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Weigh this compound Sample p2 Dissolve in Diluent (e.g., Mobile Phase) p1->p2 p3 Filter through 0.45 µm filter p2->p3 h1 Inject Sample onto Reversed-Phase Column p3->h1 Filtered Sample h2 Isocratic Elution with Buffered Mobile Phase h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 Chromatogram d2 Calculate Resolution and Impurity Levels d1->d2 troubleshooting_tree start Poor Peak Shape Observed q1 Is the peak tailing? start->q1 a1_yes Lower Mobile Phase pH (e.g., to 2.5-3.0) q1->a1_yes Yes q2 Is the peak fronting? q1->q2 No end Re-evaluate Peak Shape a1_yes->end a2_yes Dilute Sample (e.g., 1:10) q2->a2_yes Yes q3 Is the peak split? q2->q3 No a2_yes->end a3_yes Check for Column Void or Blockage q3->a3_yes Yes q3->end No a3_yes->end

Calibration curve issues in Butetamate spectrophotometric assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in Butetamate spectrophotometric assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the spectrophotometric assay for this compound?

A1: The spectrophotometric determination of this compound often involves an ion-pair extraction method. This compound citrate (BC) is reacted with a dye, such as bromothymol blue (BTB) or methyl orange (MO), to form a colored ion-pair complex. This complex is then extracted into an organic solvent, like dichloromethane, and the absorbance of the organic phase is measured at a specific wavelength. The absorbance is directly proportional to the concentration of this compound in the sample.[1]

Q2: My calibration curve is non-linear at high concentrations. What could be the cause?

A2: Non-linearity at high concentrations is a common phenomenon in spectrophotometry and is often a deviation from the Beer-Lambert Law.[2] Potential causes include:

  • Stray Light: At high absorbances, the amount of light reaching the detector is very low, and any stray light can become a significant portion of the measured signal, leading to a negative deviation from linearity.[3][4]

  • Detector Saturation: The instrument's detector may have a limited linear response range. At very high analyte concentrations, the detector can become saturated, leading to a plateau in the absorbance reading.

  • Chemical Equilibria: At high concentrations, interactions between analyte molecules (e.g., aggregation) or with the solvent can alter the molar absorptivity of the analyte, causing non-linearity.

Q3: Why is my calibration curve not passing through the origin (zero intercept)?

A3: A non-zero intercept in a calibration curve can be caused by:

  • Improper Blanking: The blank solution used to zero the spectrophotometer may not perfectly match the matrix of the standards, leading to a baseline absorbance reading.

  • Reagent Contamination: Contamination in the reagents or solvents can contribute to the absorbance, resulting in a positive intercept.

  • Instrumental Drift: Minor fluctuations in the instrument's electronics over time can cause a shift in the baseline.

Q4: What is a "matrix effect" and can it affect my this compound assay?

A4: A matrix effect is the influence of other components in the sample (the matrix) on the analytical signal of the analyte of interest.[5][6] In the context of a this compound spectrophotometric assay, especially when analyzing samples from pharmaceutical formulations or biological fluids, excipients or endogenous substances can interfere with the ion-pair formation or the spectrophotometric measurement, leading to either an enhancement or suppression of the signal.[7][8]

Q5: How can I validate my this compound spectrophotometric assay?

A5: Assay validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline "Validation of Analytical Procedures".[9][10] Key validation parameters include:

  • Linearity: Assessing the linear range of the assay.

  • Accuracy: Determining the closeness of the measured value to the true value.

  • Precision: Evaluating the repeatability and intermediate precision of the assay.

  • Specificity: Ensuring that the signal is due to this compound and not from interfering substances.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Assessing the method's performance when small, deliberate changes are made to the experimental parameters.

Troubleshooting Guide

Issue 1: Poor Linearity (Low R² value) in the Calibration Curve
Potential Cause Troubleshooting Step Expected Outcome
Pipetting/Dilution Errors Review and practice proper pipetting techniques. Use calibrated micropipettes. Prepare fresh serial dilutions.Improved precision of standard preparation, leading to a more linear relationship.
Incomplete Reaction Ensure sufficient reaction time for the ion-pair formation. Optimize the pH of the buffer solution as it is a critical parameter.[1]Complete formation of the colored complex, resulting in consistent absorbance readings.
Instability of the Ion-Pair Complex Measure the absorbance of the extracted complex promptly after extraction. Protect the samples from light if the complex is photolabile.Minimized degradation of the complex, leading to more stable and reproducible results.
Inappropriate Wavelength Verify the wavelength of maximum absorbance (λmax) for the this compound ion-pair complex by scanning a standard solution across a range of wavelengths.Measurements at the λmax will provide the highest sensitivity and better linearity.
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step Expected Outcome
Fluctuations in Instrument Performance Allow the spectrophotometer to warm up for the manufacturer-recommended time. Perform instrument performance checks (e.g., wavelength accuracy, photometric accuracy).A stable instrument baseline and consistent readings.
Variable Extraction Efficiency Standardize the vortexing/shaking time and speed during the extraction step. Ensure complete phase separation before measuring the absorbance of the organic layer.Consistent extraction of the ion-pair complex, leading to improved reproducibility.
Temperature Effects Perform all experiments at a consistent room temperature, as temperature can affect reaction rates and solvent volumes.Minimized variability in results due to environmental fluctuations.
Issue 3: Sample Absorbance is Outside the Linear Range of the Calibration Curve
Potential Cause Troubleshooting Step Expected Outcome
Sample Concentration is too High Dilute the sample with the appropriate blank solvent to bring the absorbance into the linear dynamic range of the assay.[2]Accurate quantification of the analyte, as extrapolation beyond the calibration range is not recommended.[11]
Sample Concentration is too Low If the absorbance is below the Limit of Quantitation (LOQ), consider concentrating the sample or using a more sensitive analytical method.Reliable and quantifiable results for low-concentration samples.

Experimental Protocols

Spectrophotometric Determination of this compound Citrate using Ion-Pair Formation

This protocol is based on the method described for Butamirate Citrate, a closely related compound, and can be adapted for this compound.[1]

1. Preparation of Standard Solutions:

  • Prepare a stock standard solution of this compound (e.g., 100 µg/mL) in distilled water.

  • From the stock solution, prepare a series of working standard solutions by appropriate dilutions with distilled water to cover the desired concentration range.

2. Preparation of Reagents:

  • Bromothymol Blue (BTB) Solution (0.025%): Dissolve 0.025 g of BTB in 5 mL of methanol and dilute to 100 mL with distilled water.

  • Methyl Orange (MO) Solution (0.008%): Dissolve 0.008 g of MO in distilled water and dilute to 100 mL.

  • Phosphate Buffer Solutions: Prepare buffer solutions at the optimal pH for ion-pair formation (e.g., pH 3.0 for BTB and pH 5.0 for MO).[1]

3. General Procedure for Calibration Curve Construction:

  • In a series of centrifuge tubes, add 1 mL of each working standard solution.

  • Add 1 mL of the chosen dye solution (BTB or MO) and 1 mL of the corresponding phosphate buffer.

  • Add 5 mL of dichloromethane.

  • Vortex the mixture for 1 minute to facilitate extraction of the ion-pair complex.

  • Centrifuge at 3000 rpm for 2 minutes to ensure complete phase separation.

  • Carefully transfer the organic (lower) layer to a cuvette.

  • Measure the absorbance at the λmax (e.g., 410 nm for BTB, 424 nm for MO) against a reagent blank.[1]

  • Plot a calibration curve of absorbance versus concentration.

4. Sample Analysis:

  • Prepare the sample solution (e.g., from a pharmaceutical formulation) by dissolving and diluting it in distilled water to an expected concentration within the calibration range.

  • Follow the general procedure described above for the sample solution.

  • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary

The following table summarizes the key parameters for the spectrophotometric determination of Butamirate Citrate using two different ion-pair reagents, which can serve as a starting point for method development for this compound.[1]

ParameterBC-BTB MethodBC-MO Method
λmax (nm) 410424
Linear Range (µg/mL) 20 - 10012.5 - 62.5
Molar Absorptivity (L·mol⁻¹·cm⁻¹) 2.1 x 10⁴3.2 x 10⁴
Sandell's Sensitivity (µg·cm⁻²) 0.0240.016
Limit of Detection (LOD) (µg/mL) 0.450.28
Limit of Quantitation (LOQ) (µg/mL) 1.370.85

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis prep_standards Prepare this compound Working Standards mix Mix Standard/Sample, Dye, and Buffer prep_standards->mix prep_reagents Prepare Dye and Buffer Solutions prep_reagents->mix extract Add Dichloromethane and Vortex mix->extract centrifuge Centrifuge for Phase Separation extract->centrifuge measure Measure Absorbance of Organic Layer centrifuge->measure plot Plot Calibration Curve (Abs vs. Conc) measure->plot quantify Quantify Sample Concentration plot->quantify Troubleshooting_Workflow start Calibration Curve Issue (e.g., Poor Linearity) check_prep Verify Standard Preparation & Pipetting Technique start->check_prep check_reagents Check Reagent Quality & pH of Buffer check_prep->check_reagents No Errors re_prepare Prepare Fresh Standards and Re-run check_prep->re_prepare Errors Found check_instrument Validate Spectrophotometer Performance check_reagents->check_instrument Reagents OK optimize_ph Optimize Buffer pH check_reagents->optimize_ph Incorrect pH/ Expired Reagents check_protocol Review Experimental Protocol Parameters check_instrument->check_protocol Passes Checks calibrate_instrument Calibrate/Service Instrument check_instrument->calibrate_instrument Fails Checks optimize_protocol Adjust Reaction Time, Extraction, etc. check_protocol->optimize_protocol Inconsistencies Found end_bad Consult Senior Analyst check_protocol->end_bad Protocol OK end_good Issue Resolved re_prepare->end_good optimize_ph->end_good calibrate_instrument->end_good optimize_protocol->end_good

References

Optimizing injection volume for Butetamate analysis to avoid peak distortion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Butetamate (often analyzed as Butamirate Citrate). The focus is on optimizing injection volume to avoid peak distortion and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: I'm observing peak fronting in my this compound chromatogram. What is the most likely cause related to my injection?

A1: Peak fronting, where the leading edge of the peak is sloped, is a classic sign of column overload. This can be due to either injecting too large a volume of your sample or the sample being too concentrated. Additionally, if your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to a distorted peak.

Q2: My this compound peak is tailing. Could this be related to the injection volume?

A2: While peak tailing (a stretched-out trailing edge) is often caused by chemical interactions, such as the interaction of basic compounds with acidic silanol groups on the column packing, it can be exacerbated by column overload.[1] If you are injecting a high concentration of this compound, you may see increased tailing. One study noted that for the analysis of Butamirate Citrate, the use of 1% triethylamine in the buffer solution as a silanol blocker was effective in eliminating asymmetrical peaks.[2]

Q3: What is a good starting point for the injection volume in this compound analysis?

A3: Based on published methods, a common injection volume for this compound analysis is between 10 µL and 20 µL.[2] A general rule of thumb for HPLC is to keep the injection volume between 1-5% of the total column volume to avoid peak distortion.[3] For a standard 4.6 x 250 mm column, this would be in the range of approximately 25-125 µL, so 10-20 µL is a conservative and good starting point.

Q4: How do I determine the maximum injection volume for my specific this compound assay?

A4: To find the optimal injection volume, you can perform a simple experiment. Start with a small, reproducible injection volume and incrementally increase it (e.g., double the volume with each injection). Monitor the peak shape, retention time, and column efficiency. The maximum acceptable volume is the point just before you observe significant peak fronting, broadening, or a decrease in resolution.

Q5: Can the solvent used to dissolve my this compound sample affect peak shape even with a small injection volume?

A5: Absolutely. This is known as the solvent mismatch effect. If your sample diluent is significantly stronger (i.e., has a higher elution strength) than your mobile phase at the time of injection, it can lead to peak distortion, including fronting and splitting.[4] It is always best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than or of equal strength to the mobile phase.

Troubleshooting Guide for Peak Distortion

This guide provides a systematic approach to resolving common peak shape problems in this compound analysis.

Step 1: Initial Assessment of the Peak Shape
  • Peak Fronting: The front of the peak is sloped. This is often an indication of column overload (injection volume too high or sample too concentrated) or a strong sample solvent.

  • Peak Tailing: The rear of the peak is elongated. This can be caused by secondary chemical interactions, column degradation, or, in some cases, sample overload.[1]

  • Broad Peaks: The peak is wider than expected, leading to poor sensitivity and resolution. This can be a result of a variety of issues including large injection volumes, extra-column volume, or column inefficiency.

  • Split Peaks: A single compound appears as two or more peaks. This can be caused by a partially clogged column frit, a void in the column packing, or severe solvent mismatch effects.

Step 2: Optimizing the Injection Parameters
  • Reduce Injection Volume: If you suspect column overload (peak fronting), decrease the injection volume by half and re-inject. If the peak shape improves, you have identified the primary issue.

  • Dilute the Sample: If reducing the injection volume is not feasible due to sensitivity requirements, try diluting your sample and injecting the original volume.

  • Match the Sample Solvent: Ensure your sample is dissolved in a solvent that is as close in composition to the mobile phase as possible. If your sample is in a strong organic solvent and you are running a reversed-phase method with a high aqueous content, this mismatch can cause significant peak distortion.[4]

Step 3: Investigating Other Potential Causes

If adjusting the injection parameters does not resolve the issue, consider the following:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for this compound. A pH that is too close to the pKa of the analyte can lead to poor peak shape.

  • Column Health: A contaminated or old column can lead to a variety of peak shape issues. Consider flushing the column or replacing it if it has been in use for a long time. The use of a guard column is also recommended to protect the analytical column.

  • System Issues: Check for leaks, excessive tubing length between the injector and the column (extra-column volume), or issues with the pump or detector.

Experimental Protocols

Below are summarized experimental protocols from published methods for the analysis of Butamirate Citrate.

Protocol 1: RP-HPLC Method for Butamirate Citrate and Benzoic Acid in Syrup[3]
  • Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).

  • Column: Cyanopropyl column.

  • Mobile Phase: 50%/50% v/v Methanol/50 mM NaH₂PO₄·H₂O aqueous solution, with the pH adjusted to 3.0. To improve peak symmetry, 1% triethylamine was added to the buffer solution as a silanol blocker.[2]

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 36 °C.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Accurately measure 1 mL of syrup and dilute to 20 mL with the mobile phase. Filter the solution through a 0.45 µm PVDF syringe filter before analysis.

Protocol 2: RP-HPLC Method for Butamirate Citrate and its Hydrolysis Product[2]
  • Instrumentation: High-Performance Liquid Chromatography system.

  • Column: Shim-pack cyanopropyl column.

  • Mobile Phase: Details not fully specified in the abstract, but the sample was diluted in the mobile phase.

  • Injection Volume: 20 µL.[2]

  • Sample Preparation: Samples were diluted to the final volume with the mobile phase.

Quantitative Data Summary

The following table summarizes the key chromatographic parameters from the referenced methods for Butamirate Citrate analysis.

ParameterMethod 1Method 2[2]General HPLC Guidelines
Analyte Butamirate CitrateButamirate CitrateN/A
Column Type CyanopropylCyanopropylVaries
Mobile Phase 50:50 MeOH/50mM NaH₂PO₄ (pH 3.0) + 1% TriethylamineNot fully specifiedVaries
Injection Volume 10 µL20 µL1-2% of total column volume
Flow Rate 1.5 mL/minNot SpecifiedVaries
Detection UV at 210 nmNot SpecifiedVaries
Temperature 36 °C80 °C (for hydrolysis study)Varies

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak distortion issues in this compound analysis.

TroubleshootingWorkflow Start Start: Peak Distortion Observed CheckPeakShape Identify Peak Shape (Fronting, Tailing, Broad, Split) Start->CheckPeakShape Fronting Peak Fronting CheckPeakShape->Fronting Fronting Tailing Peak Tailing CheckPeakShape->Tailing Tailing BroadSplit Broad or Split Peaks CheckPeakShape->BroadSplit Broad/Split Overload Potential Overload or Strong Solvent Effect Fronting->Overload ReduceVolume Reduce Injection Volume by 50% Overload->ReduceVolume DiluteSample Dilute Sample ReduceVolume->DiluteSample No Resolved Peak Shape Improved ReduceVolume->Resolved Yes CheckSolvent Is Sample Solvent Stronger than Mobile Phase? DiluteSample->CheckSolvent No DiluteSample->Resolved Yes ChangeSolvent Dissolve Sample in Mobile Phase CheckSolvent->ChangeSolvent Yes NotResolved Issue Persists CheckSolvent->NotResolved No ChangeSolvent->Resolved ChemicalInteraction Potential Chemical Interaction or Column Issues Tailing->ChemicalInteraction CheckSilanol Using Silanol Blocker? (e.g., Triethylamine) ChemicalInteraction->CheckSilanol AddSilanol Add Silanol Blocker to Mobile Phase CheckSilanol->AddSilanol No CheckColumnHealth Check Column Health (Age, Contamination) CheckSilanol->CheckColumnHealth Yes AddSilanol->Resolved CheckColumnHealth->NotResolved Poor FurtherInvestigation Further Investigation Needed (System Check, New Column) CheckColumnHealth->FurtherInvestigation Good SystemIssues Potential System or Column Integrity Issues BroadSplit->SystemIssues CheckFrit Check for Clogged Frit or Column Void SystemIssues->CheckFrit CheckTubing Check Extra-Column Volume (Tubing Length/ID) CheckFrit->CheckTubing No CheckFrit->FurtherInvestigation Yes (Reverse Flush/Replace) CheckTubing->NotResolved No CheckTubing->FurtherInvestigation Yes (Optimize Tubing) NotResolved->FurtherInvestigation

References

Validation & Comparative

A Comparative Guide to Butetamate Analysis: HPLC vs. UV-Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, for the analysis of Butetamate citrate. The information presented is compiled from various scientific studies to offer a detailed comparison of their performance, supported by experimental data.

Executive Summary

Both HPLC and UV-Vis Spectrophotometry are viable methods for the quantification of this compound citrate in pharmaceutical formulations. However, they differ significantly in terms of their specificity, sensitivity, and complexity. HPLC methods demonstrate superior specificity and are capable of separating this compound citrate from its degradation products, making them ideal for stability-indicating assays. UV-Spectrophotometry, while simpler and more cost-effective, can be prone to interference from excipients and is often less sensitive. The choice of method ultimately depends on the specific requirements of the analysis, such as the need for stability studies, the complexity of the sample matrix, and the available resources.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

The following protocols are synthesized from multiple validated methods for the analysis of this compound citrate.

Method 1: Reversed-Phase HPLC for this compound Citrate in Syrup

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.008M 1-hexane sulfonic acid sodium salt (1:1 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 258 nm.[1]

  • Sample Preparation: Accurately measured volumes of syrup are diluted with the mobile phase to a known concentration. The resulting solution is filtered through a 0.45 µm syringe filter before injection.

Method 2: Stability-Indicating RP-HPLC Method

  • Instrumentation: HPLC with a Diode Array Detector (DAD).

  • Column: Cyanopropyl column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution (50:50, v/v), with the pH adjusted to 3.0. To minimize peak tailing, 1% triethylamine can be added to the buffer solution.[3]

  • Flow Rate: 1.35 mL/min.[3]

  • Detection: UV detection at 210 nm.[2]

  • Sample Preparation: Similar to Method 1, with dilution using the mobile phase and filtration.

UV-Vis Spectrophotometry

The following protocols are based on established methods for this compound citrate analysis.

Method 1: Derivative UV-Spectrophotometry

  • Instrumentation: A UV-Vis spectrophotometer capable of derivative analysis.

  • Solvent: n-pentane/isopropyl alcohol for extraction from syrup formulations.[4]

  • Analytical Wavelength: Quantification is performed using the first derivative spectrum at a trough of 253.6 nm to minimize interference from excipients.[4]

  • Sample Preparation: Extraction of this compound citrate from the sample matrix (e.g., syrup) is required to reduce interference.[4]

Method 2: Ion-Pair Extractive Spectrophotometry

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Reagents: Methyl orange (MO) or Bromothymol blue (BTB) as ion-pairing agents.[5]

  • Solvent: Dichloromethane for extraction of the ion-pair complex.[5]

  • Analytical Wavelength: The absorbance of the extracted complex is measured at 424 nm for the this compound-MO complex and 410 nm for the this compound-BTB complex.[5]

  • Sample Preparation: The method involves the formation of a colored ion-pair complex in an aqueous solution, followed by extraction into an organic solvent for measurement.[5]

Performance Comparison

The following tables summarize the validation parameters for both HPLC and UV-Spectrophotometry based on data from various studies.

Table 1: HPLC Method Validation Parameters for this compound Citrate Analysis

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 28 - 2020[1]25 - 75[6]-
Correlation Coefficient (r²) 0.9999[1]> 0.999[3]-
Limit of Detection (LOD) (µg/mL) 23.5[1]--
Limit of Quantitation (LOQ) (µg/mL) ---
Accuracy (% Recovery) 99% - 101%[1]--
Precision (% RSD) < 1.0[1]--

Table 2: UV-Spectrophotometry Method Validation Parameters for this compound Citrate Analysis

ParameterDerivative MethodIon-Pair Method (BTB)Ion-Pair Method (MO)
Linearity Range (µg/mL) -4.0 - 20.0[7]2.5 - 12.5[7]
Correlation Coefficient (r²) ---
Limit of Detection (LOD) (µg/mL) ---
Limit of Quantitation (LOQ) (µg/mL) ---
Accuracy (% Recovery) Good[4]--
Precision (% RSD) Good[4]--

Method Validation Workflow

The following diagram illustrates the general workflow for the validation of an analytical method, applicable to both HPLC and UV-spectrophotometry.

Method_Validation_Workflow start Start: Analytical Method Development protocol Define Experimental Protocol (HPLC or UV-Vis) start->protocol sample_prep Sample Preparation (Standard & Sample Solutions) protocol->sample_prep analysis Instrumental Analysis (Chromatographic Run / Spectrometric Reading) sample_prep->analysis data_acq Data Acquisition analysis->data_acq validation Method Validation data_acq->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision specificity Specificity / Selectivity validation->specificity lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness report Validation Report linearity->report accuracy->report precision->report specificity->report lod_loq->report robustness->report end End: Validated Method report->end

Caption: General workflow for analytical method validation.

Cross-Validation Logic

The cross-validation of HPLC and UV-spectrophotometry involves a comparative assessment of their performance characteristics to determine the suitability of each method for a specific analytical purpose.

Cross_Validation_Logic cluster_hplc HPLC Method cluster_uv UV-Vis Method hplc_dev Method Development hplc_val Validation (Specificity, Linearity, Accuracy, Precision, etc.) hplc_dev->hplc_val hplc_res HPLC Results hplc_val->hplc_res compare Comparative Analysis (Statistical Tests, e.g., t-test, F-test) hplc_res->compare uv_dev Method Development uv_val Validation (Linearity, Accuracy, Precision, etc.) uv_dev->uv_val uv_res UV-Vis Results uv_val->uv_res uv_res->compare conclusion Conclusion on Method Suitability (Interchangeability, Specific Applications) compare->conclusion

Caption: Logical flow of cross-validation between HPLC and UV-Vis methods.

Conclusion

References

Lack of Direct Comparative Data on the In Vitro Cytotoxicity of Butetamate and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

However, existing research does provide insights into the cytotoxic potential of Butetamate against specific cancer cell lines and its proposed mechanism of action. This guide will summarize the current understanding of this compound's cytotoxicity and present a generalized framework for how a comparative study with its analogues could be designed and presented, drawing on common methodologies from cytotoxic studies of other compounds.

In Vitro Cytotoxicity of this compound

This compound has been investigated for its potential as an anti-cancer agent, with studies demonstrating its ability to suppress the growth of glioblastoma cell lines.[1] The proposed mechanism for this cytotoxic activity involves the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) transcriptional activity.[1] The STAT3 pathway is a critical signaling cascade for the survival and proliferation of various tumor cells, making it a target for cancer therapy.

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of this compound's anti-cancer effect through the inhibition of the STAT3 signaling pathway.

This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits pSTAT3 Phosphorylated STAT3 (Active) STAT3->pSTAT3 Phosphorylation GeneTranscription Gene Transcription (Proliferation, Survival) pSTAT3->GeneTranscription Promotes CellGrowth Tumor Cell Growth and Survival GeneTranscription->CellGrowth Leads to

Caption: Proposed mechanism of this compound's anti-cancer activity.

Hypothetical Comparison of this compound and its Analogues

In the absence of direct comparative data, this section outlines a hypothetical experimental design and data presentation for a study comparing the in vitro cytotoxicity of this compound and a series of its analogues.

Experimental Protocols

A typical study to compare the in vitro cytotoxicity of this compound and its analogues would involve the following steps:

  • Cell Culture: Human cancer cell lines (e.g., glioblastoma cell lines) would be cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cytotoxicity Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric assay to assess cell viability.[2]

    • Cells would be seeded in 96-well plates and allowed to attach overnight.

    • The cells would then be treated with various concentrations of this compound and its analogues for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium would be replaced with a fresh medium containing MTT solution.

    • The plates would be incubated to allow the formazan crystals to form.

    • A solubilizing agent (e.g., DMSO) would be added to dissolve the formazan crystals.

    • The absorbance would be measured using a microplate reader at a specific wavelength.

    • Cell viability would be expressed as a percentage of the control (untreated cells).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, would be calculated from the dose-response curves.

Data Presentation

The quantitative data from the cytotoxicity assays would be summarized in a table for easy comparison.

CompoundAnalogue ModificationCell LineIC50 (µM)
This compound - (Parent Compound)Glioblastoma[Hypothetical Value]
Analogue 1 [e.g., Ester modification]Glioblastoma[Hypothetical Value]
Analogue 2 [e.g., Amide modification]Glioblastoma[Hypothetical Value]
Analogue 3 [e.g., Alkyl chain variation]Glioblastoma[Hypothetical Value]
Experimental Workflow

The following diagram illustrates a general workflow for in vitro cytotoxicity testing.

cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., Glioblastoma cells) Seeding Seed Cells in 96-well Plates CellCulture->Seeding CompoundPrep Prepare Stock Solutions (this compound & Analogues) Treatment Treat with Compounds (Varying Concentrations) CompoundPrep->Treatment Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Solubilization Add Solubilizing Agent MTT->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Calculation Calculate Cell Viability (%) Absorbance->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

While direct comparative studies on the in vitro cytotoxicity of this compound and its analogues are currently lacking, the existing evidence of this compound's activity against glioblastoma cells warrants further investigation. Future research focusing on the synthesis and cytotoxic evaluation of a series of this compound analogues would be invaluable for establishing a structure-activity relationship and for the potential development of more potent anti-cancer agents. The methodologies and frameworks presented in this guide provide a blueprint for how such research could be effectively conducted and its findings communicated.

References

Butamirate vs. Placebo in Cough Suppression: A Randomized Controlled Trial Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Butamirate (also referred to as Butetamate) and a placebo in the context of cough suppression, based on the findings of a randomized controlled trial. The core of this analysis is a study that evaluated the antitussive effects of Butamirate and dextromethorphan against a placebo on capsaicin-induced cough in healthy volunteers.[1][2]

Data Presentation: Efficacy in Cough Suppression

A key randomized, placebo-controlled, six-way crossover study involving 34 healthy volunteers was conducted to assess the efficacy of Butamirate. The primary measure of efficacy was the change in cough sensitivity, induced by capsaicin, an agent known to provoke coughing.

The study utilized dextromethorphan as a positive control to validate the experimental model. The results demonstrated that dextromethorphan was significantly superior to the placebo in reducing cough sensitivity (p=0.01).[1][2] However, Butamirate failed to show a statistically significant difference in activity when compared to the placebo.[1][2] The maximum, albeit non-significant, attenuation of cough for Butamirate was observed at a 45 mg dose.[1][2] The lack of efficacy at higher doses was suggested by the study authors to be potentially due to formulation issues.[1][2]

Intervention Dosage(s) Administered Number of Subjects Primary Endpoint Outcome vs. Placebo p-value
Butamirate Citrate22.5 mg, 45 mg, 67.5 mg, 90 mg34Change in capsaicin-induced cough sensitivity (AUC of log10 C5)No significant activityNot Reported (Not Significant)
Dextromethorphan30 mg34Change in capsaicin-induced cough sensitivity (AUC of log10 C5)Superior efficacy0.01
PlaceboMatched for 45 mg Butamirate dose34Change in capsaicin-induced cough sensitivity (AUC of log10 C5)BaselineN/A

Experimental Protocols

The central study cited in this guide employed a rigorous methodology to assess the antitussive properties of Butamirate.

Study Design: The trial was a randomized, placebo-controlled, six-way crossover study.[1] Each of the 34 healthy volunteers participated in six treatment periods, receiving single doses of four different concentrations of Butamirate, one dose of dextromethorphan (30 mg), and a placebo.[2]

Methodology for Capsaicin Cough Challenge: The primary method for evaluating efficacy was the capsaicin cough challenge, which was conducted in accordance with the European Respiratory Society (ERS) recommended methodology.[1]

  • Administration: A capsaicin solution was delivered via a nebulizer controlled by a dosimeter. Subjects inhaled the solution in single, vital capacity breaths.

  • Measurement: Study personnel counted the number of coughs for 15 seconds following each inhalation challenge.

  • Endpoint: The primary endpoint was the concentration of capsaicin that elicited five or more coughs (C5). The data was analyzed as the area under the curve (AUC) of the logarithm of C5 over a 12-hour period post-dosing.

  • Schedule: The cough challenges were performed at baseline (before dosing) and at 2, 4, 6, 8, 12, and 24 hours after the administration of the study medication.[1]

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Butamirate is understood to be a centrally acting antitussive. Its primary mechanism involves the inhibition of the cough center located in the medulla oblongata of the brainstem. This action is distinct from that of opioid-based cough suppressants and it is not associated with respiratory depression. Additionally, Butamirate is reported to have non-specific anticholinergic and bronchospasmolytic effects.

cluster_0 Cough Reflex Arc cluster_1 Drug Action A Irritant (e.g., Capsaicin) B Airway Vagal Afferent Nerves A->B Stimulates C Medulla Oblongata (Cough Center) B->C Signal To D Efferent Nerves C->D Signal To E Respiratory Muscles D->E Innervates F Cough E->F Contracts to produce Butamirate Butamirate Butamirate->C Inhibits

Caption: Proposed mechanism of Butamirate action on the cough reflex pathway.

Experimental Workflow

The workflow for the randomized controlled trial comparing Butamirate to a placebo and an active control (dextromethorphan) is depicted below. The crossover design ensures that each subject acts as their own control, which increases the statistical power of the study.

cluster_workflow Randomized Crossover Trial Workflow cluster_periods Treatment Periods (6x) start Screening & Enrollment of 34 Healthy Volunteers rand Randomization to 6 Treatment Sequences start->rand p1 Period 1: - Administer Single Dose (Butamirate, Placebo, or Dextromethorphan) - Capsaicin Challenge at multiple timepoints rand->p1 washout Washout Period (Minimum 7 days) p1->washout p2 Period 2-6: Repeat with next assigned treatment washout->p2 Crossover p2->washout analysis Data Collection & Pharmacokinetic/ Pharmacodynamic Analysis end_study Study Completion analysis->end_study

Caption: Experimental workflow of the six-way crossover clinical trial.

References

Untargeted Metabolomics: A Comparative Analysis of Butetamate and Other Antitussives

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of antitussive drug development, understanding the complete metabolic fate and systemic impact of these compounds is paramount for assessing efficacy and safety. Untargeted metabolomics has emerged as a powerful hypothesis-generating tool, offering a comprehensive snapshot of the metabolic perturbations induced by a xenobiotic. This guide provides a comparative overview of the known metabolic pathways of common antitussives—dextromethorphan, codeine, and guaifenesin—and presents a proposed untargeted metabolomics workflow to elucidate and compare their effects, with a particular focus on the knowledge gap surrounding Butetamate.

Introduction to Antitussive Metabolism

Antitussive agents exert their effects through various mechanisms, and their biotransformation pathways are critical determinants of their efficacy, duration of action, and potential for drug-drug interactions. A significant challenge in the comparative analysis of these drugs is the limited availability of comprehensive metabolic data for all compounds, a notable example being this compound.

This compound: Information regarding the metabolism of this compound is sparse in publicly available literature. It is understood to be metabolized in the liver and its metabolites are excreted via the kidneys; however, the specific enzymatic pathways and the resulting metabolic signatures remain uncharacterized[1]. This significant data gap underscores the need for comprehensive studies, such as untargeted metabolomics, to fully understand its physiological effects.

Dextromethorphan: A widely used non-opioid antitussive, dextromethorphan is extensively metabolized in the liver. The primary pathway involves O-demethylation to its active metabolite, dextrorphan, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6[2]. A minor pathway involves N-demethylation to 3-methoxymorphinan, mediated mainly by CYP3A4[2]. The activity of CYP2D6 is subject to genetic polymorphism, leading to significant inter-individual variability in dextromethorphan metabolism and response[2].

Codeine: An opioid antitussive, codeine itself is a prodrug that requires metabolic activation. Approximately 5-10% of a codeine dose is O-demethylated by CYP2D6 to morphine, which is responsible for its analgesic and antitussive effects[3]. The majority of codeine is metabolized to codeine-6-glucuronide by UGT2B7, and a smaller fraction is N-demethylated to norcodeine by CYP3A4. Similar to dextromethorphan, the efficacy of codeine is heavily dependent on the individual's CYP2D6 genotype.

Guaifenesin: Classified as an expectorant, guaifenesin is thought to increase the volume and reduce the viscosity of respiratory tract secretions. Its metabolism is rapid, with the primary metabolites being β-(2-methoxyphenoxy)-lactic acid and a demethylated form, hydroxyguaifenesin. The enzyme responsible for the demethylation is O-demethylase, located in liver microsomes.

Comparative Metabolite Profile (Known Metabolites)

The following table summarizes the primary known metabolites of dextromethorphan, codeine, and guaifenesin. A similar profile for this compound is currently unavailable.

AntitussivePrimary Metabolizing EnzymesKey Metabolites
Dextromethorphan CYP2D6, CYP3A4Dextrorphan, 3-Methoxymorphinan, 3-Hydroxymorphinan
Codeine CYP2D6, UGT2B7, CYP3A4Morphine, Codeine-6-glucuronide, Norcodeine
Guaifenesin O-demethylaseβ-(2-methoxyphenoxy)-lactic acid, Hydroxyguaifenesin
This compound Not well characterizedNot well characterized

Proposed Untargeted Metabolomics Experimental Protocol

To address the existing knowledge gaps, particularly for this compound, and to enable a direct comparison of the global metabolic effects of these antitussives, the following untargeted metabolomics experimental protocol is proposed. This protocol is designed for the analysis of human plasma and urine samples following drug administration.

1. Study Design and Sample Collection:

  • Participants: Healthy volunteers (n ≥ 10 per group) with normal hepatic and renal function. Genotyping for CYP2D6 should be performed to account for metabolic variations.

  • Treatment Groups:

    • Placebo control

    • This compound (therapeutic dose)

    • Dextromethorphan (therapeutic dose)

    • Codeine (therapeutic dose)

    • Guaifenesin (therapeutic dose)

  • Sample Collection: Plasma and urine samples to be collected at baseline (pre-dose) and at multiple time points post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours). Samples should be immediately processed and stored at -80°C.

2. Sample Preparation:

  • Plasma:

    • Thaw samples on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (containing internal standards) for protein precipitation.

    • Vortex for 1 minute.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a solution of 50% methanol in water for LC-MS analysis.

  • Urine:

    • Thaw samples on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

    • Dilute 50 µL of the supernatant with 450 µL of mobile phase A (see below) containing internal standards.

    • Vortex and directly inject for LC-MS analysis.

3. LC-MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate a wide range of metabolites (e.g., start at 2% B, ramp to 98% B over 15 minutes, hold for 3 minutes, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both MS1 and MS/MS data.

    • Mass Range: m/z 50-1000.

4. Data Processing and Analysis:

  • Peak Picking, Alignment, and Normalization: Use software such as XCMS, MetaboAnalyst, or vendor-specific software to process the raw LC-MS data.

  • Metabolite Identification: Putative metabolite identification will be based on accurate mass, retention time, and MS/MS fragmentation patterns matched against databases like METLIN, HMDB, and KEGG.

  • Statistical Analysis: Multivariate statistical analysis (e.g., Principal Component Analysis [PCA] and Orthogonal Projections to Latent Structures-Discriminant Analysis [OPLS-DA]) to identify metabolites that are significantly altered by each drug treatment compared to placebo.

Visualizing the Workflow and Metabolic Pathways

To facilitate a clearer understanding of the proposed experimental design and the known metabolic pathways, the following diagrams are provided.

Experimental_Workflow cluster_study_design Study Design cluster_sample_prep Sample Preparation cluster_analysis Analysis Participant_Recruitment Participant Recruitment & Genotyping Drug_Administration Drug Administration (this compound, Dextromethorphan, Codeine, Guaifenesin, Placebo) Participant_Recruitment->Drug_Administration Sample_Collection Plasma & Urine Collection (Time course) Drug_Administration->Sample_Collection Plasma_Prep Plasma: Protein Precipitation & Extraction Sample_Collection->Plasma_Prep Urine_Prep Urine: Dilution Sample_Collection->Urine_Prep LCMS_Analysis UHPLC-HRMS Analysis (C18, ESI+/-, DDA/DIA) Plasma_Prep->LCMS_Analysis Urine_Prep->LCMS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_ID Metabolite Identification (Databases) Statistical_Analysis->Metabolite_ID

Caption: Proposed untargeted metabolomics workflow.

Dextromethorphan_Metabolism Dextromethorphan Dextromethorphan Dextrorphan Dextrorphan Dextromethorphan->Dextrorphan CYP2D6 (O-demethylation) Three_Methoxymorphinan 3-Methoxymorphinan Dextromethorphan->Three_Methoxymorphinan CYP3A4 (N-demethylation) Three_Hydroxymorphinan 3-Hydroxymorphinan Dextrorphan->Three_Hydroxymorphinan CYP3A4 Three_Methoxymorphinan->Three_Hydroxymorphinan CYP2D6

Caption: Dextromethorphan metabolic pathway.

Codeine_Metabolism Codeine Codeine Morphine Morphine Codeine->Morphine CYP2D6 (O-demethylation) Codeine_6_glucuronide Codeine-6-glucuronide Codeine->Codeine_6_glucuronide UGT2B7 (Glucuronidation) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (N-demethylation)

Caption: Codeine metabolic pathway.

Conclusion

The application of untargeted metabolomics holds significant promise for elucidating the comprehensive metabolic effects of antitussive agents. While the metabolic pathways of dextromethorphan, codeine, and guaifenesin are partially understood, a global, comparative analysis of their impact on the human metabolome is lacking. Furthermore, the almost complete absence of metabolic data for this compound represents a critical knowledge gap. The proposed experimental workflow provides a robust framework for such a comparative study, the results of which would be invaluable for understanding the nuanced biochemical effects of these drugs, identifying novel biomarkers of efficacy and safety, and ultimately informing the development of next-generation antitussives. This approach will enable a more holistic and data-driven comparison, moving beyond simple efficacy measures to a deeper understanding of how these drugs interact with human physiology.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Butamirate Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Butamirate Citrate (often referred to as Butetamate), with a focus on personal protective equipment (PPE), operational plans, and disposal.

Personal Protective Equipment (PPE)

Effective protection against exposure to Butamirate Citrate requires the use of appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses/GogglesWear safety glasses with side shields or tightly fitting goggles.[1]
Hand Protection GlovesWear suitable protective gloves.[1] Butyl rubber gloves are a recommended option.[1]
Body Protection Protective ClothingWear suitable protective clothing to prevent skin contact.[1] An apron extending from the neck to at least the knees is also advised.[2]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator. Ensure adequate ventilation.[3]

Experimental Protocol: Safe Handling of Butamirate Citrate

The following protocol outlines the step-by-step procedure for safely handling Butamirate Citrate in a laboratory setting.

1. Preparation:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • Work in a well-ventilated area, preferably in a fume hood or a Class II Biosafety Cabinet.

  • Assemble all necessary PPE as specified in the table above and ensure it is in good condition.

  • Have an emergency eye wash station and safety shower readily accessible.

2. Handling and Use:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the area where Butamirate Citrate is handled.[1]

  • Weigh and transfer the compound carefully to avoid creating dust.

  • If there is a risk of splashing, use a face shield in addition to safety goggles.[4]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][3]

  • Remove and properly dispose of contaminated clothing.

4. Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[1]

  • Store locked up and away from incompatible materials.[1]

5. Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Do not allow the substance to enter sewers or waterways.[1]

Emergency Procedures

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][5] Seek medical attention.

  • In case of skin contact: Wash off immediately with soap and plenty of water.[3] Remove contaminated clothing.

  • If inhaled: Move the person to fresh air.[5][6] If breathing is difficult, give oxygen.[3]

  • If swallowed: Rinse mouth with water.[1][5] Do not induce vomiting. Seek immediate medical advice.

Spill Response Workflow:

The following diagram illustrates the procedural steps for handling a Butamirate Citrate spill.

SpillResponse cluster_0 Spill Response Protocol start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) evacuate->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill (Place waste in sealed container) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste (Follow hazardous waste protocols) decontaminate->dispose report Report the Incident dispose->report

Butamirate Citrate Spill Response Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butetamate
Reactant of Route 2
Reactant of Route 2
Butetamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.